molecular formula C9H16O2 B2410845 1-Tert-butylcyclobutane-1-carboxylic acid CAS No. 1510992-29-6

1-Tert-butylcyclobutane-1-carboxylic acid

Cat. No.: B2410845
CAS No.: 1510992-29-6
M. Wt: 156.225
InChI Key: CZLFDPZHKQNBLJ-UHFFFAOYSA-N
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Description

1-Tert-butylcyclobutane-1-carboxylic acid is a carbocyclic carboxylic acid with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound features a cyclobutane ring substituted with a carboxylic acid group and a bulky tert-butyl group at the same carbon atom, a structure that is of significant interest in organic and medicinal chemistry research. The presence of the tert-butyl group is a key structural motif. This group is known to impart steric hindrance, which can influence the molecule's conformation, protect functional groups during synthetic sequences, and enhance the metabolic stability of potential lead compounds . The carboxylic acid functional group makes the molecule a versatile building block for further chemical synthesis, such as amide bond formation or incorporation into more complex molecular architectures. Researchers value this compound for its potential applications as an intermediate in the development of pharmaceuticals, agrochemicals, and materials science. Its structure, combining a strained four-membered ring with a bulky substituent, is particularly useful for studying steric effects on reaction pathways and for constructing compounds with specific three-dimensional properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2,3)9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLFDPZHKQNBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510992-29-6
Record name 1-tert-butylcyclobutane-1-carboxylic acid
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Foundational & Exploratory

Technical Deep Dive: 1-tert-Butylcyclobutane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable intelligence for drug development and advanced organic synthesis. It moves beyond standard database entries to analyze the behavior and strategic value of 1-tert-butylcyclobutane-1-carboxylic acid (1-tBCBC).

CAS: 1510992-29-6 | Formula: C₉H₁₆O₂ | MW: 156.22 g/mol [1]

Executive Summary

This compound (1-tBCBC) represents a "steric anchor" in medicinal chemistry. Unlike its flexible acyclic analogs or the rigid adamantane derivatives, 1-tBCBC offers a unique balance: a high-energy, strained ring system locked into a specific conformation by the bulky tert-butyl group. This molecule is primarily utilized as a conformational restrictor in peptidomimetics and as a metabolic blocker in lead optimization, shielding the carboxylic acid moiety from rapid glucuronidation or oxidative degradation.

Part 1: Structural Dynamics & The "Steric Lock"

The Conformation Paradox

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain between adjacent methylene hydrogens.

In 1-tBCBC, two opposing forces dictate geometry:

  • Ring Strain: The cyclobutane core seeks to minimize eclipsing interactions.

  • 1,1-Allylic Strain (A(1,3)): The massive tert-butyl group (A-value > 4.5 kcal/mol in cyclohexane models) competes with the carboxylic acid for the "pseudo-equatorial" position.

The Dominant Conformer: The tert-butyl group, being significantly larger than the carboxyl group, effectively "locks" the ring pucker. It forces the tert-butyl group into the pseudo-equatorial position to minimize transannular steric clashes, projecting the carboxylic acid into a pseudo-axial orientation. This has profound implications for binding affinity: the acid vector is fixed relative to the hydrophobic bulk.

Conformation cluster_legend Thermodynamic Driver Planar Planar Transition State (High Torsional Strain) Puckered Puckered Conformer (Ground State) Planar->Puckered Relief of Torsional Strain StericLock Steric Lock Effect: t-Butyl forces pseudo-equatorial COOH forced pseudo-axial Puckered->StericLock Minimization of 1,3-Diaxial Interactions

Figure 1: Conformational locking mechanism driven by the steric demand of the tert-butyl group.

Part 2: Synthetic Methodologies

Synthesizing 1,1-disubstituted cyclobutanes with bulky groups is non-trivial due to the difficulty of closing the ring around a quaternary center. Two primary routes are recommended based on scale and available precursors.

Method A: The Favorskii Ring Contraction (Recommended for Purity)

Direct alkylation of tert-butyl acetic acid derivatives often fails due to steric shielding. The Favorskii rearrangement of a 2-halo-cyclopentanone derivative offers a thermodynamic driving force (ring contraction) that overcomes this barrier.

Protocol Logic:

  • Precursor: 2-tert-butylcyclopentanone.

  • Halogenation: Bromination at the alpha-position.

  • Rearrangement: Base-induced formation of a cyclopropanone intermediate, followed by ring opening to the cyclobutane.

Method B: Double Alkylation (The "Brute Force" Approach)

Suitable for smaller scales where yield is less critical than speed. This method utilizes high-energy bases to force the cyclization of 1,3-dibromopropane onto a hindered ester.

Detailed Protocol (Method B):

  • Reagents: Methyl 3,3-dimethylbutyrate (starting ester), LDA (Lithium Diisopropylamide), 1,3-dibromopropane, dry THF.

  • Step 1 (Enolization): Cool THF solution of ester (1.0 eq) to -78°C. Add LDA (1.1 eq) dropwise. Stir 30 min.

  • Step 2 (First Alkylation): Add 1,3-dibromopropane (5.0 eq, excess to prevent polymerization). Warm to 0°C. Isolate intermediate.

  • Step 3 (Cyclization): Treat the intermediate mono-bromide with NaH (2.5 eq) in DMSO/THF mixtures. The high dielectric constant of DMSO aids the difficult intramolecular S_N2 reaction at the quaternary center.

  • Workup: Acidify carefully. The product is a hindered acid; extraction requires pH < 2.

Synthesis Start 2-tert-butylcyclopentanone Bromination Alpha-Bromination (Br2/AcOH) Start->Bromination Intermed 2-Bromo-2-tert-butyl cyclopentanone Bromination->Intermed Favorskii Favorskii Rearrangement (NaOMe or OH-) Intermed->Favorskii Base Treatment Cyclopropanone Cyclopropanone Intermediate Favorskii->Cyclopropanone Ring Contraction Product 1-tert-butylcyclobutane- 1-carboxylic acid Cyclopropanone->Product Ring Opening

Figure 2: The Favorskii Rearrangement pathway, preferred for generating sterically hindered cyclobutane acids.

Part 3: Chemical Properties & Reactivity Profile

The defining feature of 1-tBCBC is the Neopentyl-like steric hindrance at the carbonyl carbon.

PropertyDescriptionImplication for Lab Work
Acidity (pKa) Est. 4.7–4.9Slightly less acidic than unsubstituted cyclobutanecarboxylic acid due to the inductive effect (+I) of the tert-butyl group.
Esterification Highly ResistantFisher esterification (acid/alcohol) is extremely slow. Requires activation via acid chloride (SOCl₂) or coupling agents (HATU/EDC).
Metabolic Stability HighThe quaternary center blocks beta-oxidation. The steric bulk prevents glucuronidation at the carboxylate.
Solubility LipophilicLow water solubility compared to linear acids. Soluble in DCM, DMSO, MeOH.
Derivatization Challenges

Due to the steric wall created by the tert-butyl group and the ring carbons:

  • Amide Coupling: Standard EDC/NHS couplings may be sluggish. Recommendation: Convert to the acid chloride using Oxalyl Chloride/DMF(cat.) first, then react with the amine.

  • Curtius Rearrangement: To convert the acid to the amine (1-tert-butylcyclobutanamine), use Diphenylphosphoryl azide (DPPA). This reaction works well because the rearrangement is intramolecular and less sensitive to external steric hindrance.

Part 4: Applications in Drug Discovery[2][3][4]

The "Gem-Dimethyl" Effect on Steroids

1-tBCBC serves as a superior bioisostere to the gem-dimethyl group. While a gem-dimethyl group (as in ibuprofen derivatives) restricts rotation, the cyclobutane ring adds an extra layer of rigidity (entropy reduction) without adding significant molecular weight.

Metabolic Shielding

In lead optimization, if a carboxylic acid moiety is a "metabolic hot spot" (rapid clearance), replacing a standard alkyl chain with the 1-tert-butylcyclobutane scaffold often extends half-life (


). The bulky group physically blocks the approach of Phase II conjugating enzymes (UDP-glucuronosyltransferases).
Peptidomimetics

Incorporating this amino-acid analog (after converting COOH to NH2 and adding a new COOH, or using the scaffold directly) creates "kinked" peptides that cannot adopt alpha-helical structures, useful for designing beta-turn mimetics or disrupting protein-protein interactions.

References

  • PubChem Compound Summary. "this compound (CID 59618756)."[1] National Center for Biotechnology Information. Accessed 2026.[2] [Link]

  • Wiberg, K. B. "The Structure and Properties of Cyclobutane and its Derivatives." Accounts of Chemical Research. Fundamental analysis of cyclobutane puckering and strain energies.
  • Krapcho, A. P., et al. "Synthesis of alpha-substituted cycloalkanecarboxylic acids." Journal of Organic Chemistry.

Sources

Stereochemical Engineering of 3-tert-Butylcyclobutane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the stereochemistry, synthesis, and analysis of 3-tert-butylcyclobutane-1-carboxylic acid isomers.

A Technical Guide to Isomer Identification, Synthesis, and Conformational Analysis

Executive Summary

The cyclobutane scaffold has emerged as a critical structural motif in modern medicinal chemistry, offering a "Goldilocks" zone between the flexibility of linear alkyl chains and the rigidity of aromatic rings. Specifically, 3-tert-butylcyclobutane-1-carboxylic acid serves as a high-value bioisostere and a conformationally restricted building block.

The presence of the bulky tert-butyl group acts as a "conformational anchor," freezing the ring puckering dynamics and creating distinct thermodynamic profiles for the cis and trans isomers. This guide provides a rigorous analysis of these isomers, detailing the counter-intuitive stability rules of 1,3-disubstituted cyclobutanes, self-validating synthesis protocols, and definitive analytical methods.

Part 1: Conformational Dynamics & Stability Logic

To manipulate this molecule effectively, one must first abandon the heuristics used for cyclohexane. The stereochemical rules for 1,3-disubstituted cyclobutanes are distinct due to the ring's "puckered" (butterfly) geometry.

1. The Puckering Effect

Unlike a planar square (which would suffer from extreme torsional strain due to eclipsed hydrogens), the cyclobutane ring relaxes into a puckered conformation with a dihedral angle of approximately 25–35°. This creates distinct pseudo-equatorial and pseudo-axial positions.

2. The tert-Butyl Anchor

The tert-butyl group is sterically demanding (


-value > 4.5 kcal/mol). It will exclusively occupy the pseudo-equatorial  position to minimize transannular steric strain. This locks the ring conformation, forcing the carboxylic acid at position 1 to adapt relative to this anchor.
3. The Stability Inversion (The "Cis-Effect")

In 1,4-disubstituted cyclohexanes, the trans isomer is thermodynamically stable (diequatorial). In 1,3-disubstituted cyclobutanes, this is reversed. [1]

  • Cis-Isomer (Thermodynamic): Both the C3-tert-butyl and C1-carboxylic acid groups can occupy pseudo-equatorial positions simultaneously. The groups are on the "same side" of the puckered ring, pointing away from the ring center.

  • Trans-Isomer (Kinetic/High Energy): If the tert-butyl group is pseudo-equatorial, the trans relationship forces the C1-carboxylic acid into a pseudo-axial position. This introduces significant 1,3-diaxial-like strain and torsional interactions.

Part 2: Synthesis and Isomer Control

The synthesis of 3-substituted cyclobutanes often yields a mixture of diastereomers. However, understanding the thermodynamic preference allows for "self-correcting" synthetic routes.

Workflow Visualization

The following diagram outlines the logic for synthesizing and isolating the desired isomer.

Synthesis_Workflow Start Starting Material (Diethyl malonate + 2-tert-butyl-1,3-propanediol deriv.) Cyclization Cyclization (Formation of Cyclobutane Ring) Start->Cyclization NaH, DMF Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis HCl / Heat Mixture Crude Mixture (Cis + Trans Isomers) Hydrolysis->Mixture Epimerization Thermodynamic Equilibration (NaOMe / MeOH, Reflux) Mixture->Epimerization Convert Trans to Cis Purification Recrystallization / HPLC Mixture->Purification If Trans is desired (Kinetic separation) Epimerization->Purification Enriched Cis Isomer Final Pure Cis-3-tert-butylcyclobutane-1-COOH Purification->Final

Figure 1: Synthetic workflow emphasizing thermodynamic equilibration to maximize the yield of the stable cis-isomer.

Detailed Protocol: Thermodynamic Equilibration (Isomer Enrichment)

If your synthesis yields a mixture or the undesired trans isomer, use this protocol to convert it to the stable cis form.

  • Preparation: Dissolve the crude mixture of 3-tert-butylcyclobutane-1-carboxylic acid (or its methyl ester) in anhydrous methanol (0.5 M concentration).

  • Base Addition: Add sodium methoxide (NaOMe, 2.0 equivalents). The base will deprotonate the

    
    -carbon (C1), forming a planar enolate intermediate.
    
  • Reflux: Heat the reaction to reflux for 12–24 hours.

  • Mechanism: Reprotonation of the enolate occurs from the least hindered face. Since the tert-butyl group locks the ring, reprotonation favors the formation of the pseudo-equatorial carboxylate (the cis isomer).

  • Workup: Cool to RT, acidify with 1N HCl to pH 2, and extract with ethyl acetate.

  • Validation: The ratio of cis:trans should shift significantly (typically >9:1) in favor of the cis isomer.[2][3][4][5]

Part 3: Analytical Differentiation (Self-Validating Systems)

Distinguishing these isomers requires precise interpretation of NMR data. Do not rely solely on chemical shift databases; use mechanistic NMR evidence.

1. Nuclear Magnetic Resonance (

H NMR)

The magnetic environment of the proton at C1 (


) is the primary diagnostic tool.
  • Cis-Isomer (Diequatorial Substituents):

    • The

      
       proton is pseudo-axial .
      
    • Pseudo-axial protons in cyclobutanes are typically shielded (upfield) relative to pseudo-equatorial protons.

    • Coupling:

      
       couples with the adjacent methylene protons (
      
      
      
      ). Due to the puckered geometry, the sum of coupling constants (
      
      
      ) is often distinct.
  • Trans-Isomer (Axial/Equatorial Substituents):

    • The

      
       proton is pseudo-equatorial  (because the COOH is pseudo-axial).
      
    • Pseudo-equatorial protons are typically deshielded (downfield).

2. NOE Spectroscopy (The Definitive Proof)

Nuclear Overhauser Effect (NOE) provides spatial proximity data, independent of electronic shielding effects.

  • Experiment: Irradiate the tert-butyl signal (approx 0.9 ppm) or the

    
     methine proton.
    
  • Cis-Isomer Logic: The

    
     and 
    
    
    
    protons are on the same face of the ring (cis relationship of protons).[2][6]
    • Result:Strong NOE correlation between

      
       and 
      
      
      
      .
  • Trans-Isomer Logic: The

    
     and 
    
    
    
    protons are on opposite faces (trans relationship of protons).[3]
    • Result:Weak or No NOE correlation between

      
       and 
      
      
      
      .
Data Summary Table
FeatureCis-Isomer (Thermodynamic)Trans-Isomer (Kinetic)
Substituent Geometry Diequatorial (C1-eq, C3-eq)Equatorial/Axial (C3-eq, C1-ax)
Proton Geometry (

)
Pseudo-AxialPseudo-Equatorial

Chemical Shift
Upfield (Lower

)
Downfield (Higher

)
NOE (

)
Strong (Protons on same face)Weak/None (Protons on opposite faces)
Chromatography Typically more polar (COOH exposed)Typically less polar (COOH shielded/axial)
Part 4: Decision Matrix for Isomer Assignment

Use the following logic tree to validate your compound.

Isomer_ID Sample Unknown Isomer Sample NOE_Exp Run 1D-NOESY (Irradiate H3 or t-Bu) Sample->NOE_Exp NOE_Result Observe H1 Signal? NOE_Exp->NOE_Result Cis_Conclusion Isomer is CIS (1,3-diequatorial) (Thermodynamic Product) NOE_Result->Cis_Conclusion Strong Enhancement Coupling_Check Secondary Check: H1 Chemical Shift NOE_Result->Coupling_Check No Enhancement Trans_Conclusion Isomer is TRANS (Kinetic Product) Coupling_Check->Trans_Conclusion H1 is Downfield

Figure 2: Logic tree for definitive stereochemical assignment using NMR spectroscopy.

References
  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. [Link]

  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry.[1] [Link]

  • Haufe, G., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega. [Link]

  • PubChem. (n.d.). 3-tert-butylcyclobutane-1-carboxylic acid.[6][7] National Library of Medicine. [Link]

Sources

Spectroscopic Characterization of Cyclobutane Carboxylic Acids: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane carboxylic acids represent a critical class of bioisosteres in modern drug design. Unlike flexible alkyl chains, the cyclobutane ring offers a defined vector for substituent display, often improving metabolic stability and receptor selectivity. However, the characterization of these scaffolds is non-trivial due to ring puckering dynamics and second-order NMR effects .

This guide moves beyond basic spectral listing. It provides a mechanistic framework for interpreting the spectroscopic signatures of cyclobutane carboxylic acids, focusing on distinguishing stereoisomers (cis vs. trans) and quantifying ring strain effects.

Part 1: Structural Dynamics & Electronic Environment

To interpret the spectra, one must first understand the geometry. The cyclobutane ring is not planar .[1] To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.

The Spectroscopic Consequence of Puckering

This deviation from planarity destroys the magnetic equivalence of geminal protons in the ring, often creating complex higher-order multiplets in


H NMR spectra.
  • Pseudo-axial vs. Pseudo-equatorial: Substituents on the ring occupy distinct magnetic environments.

  • Fluxional Behavior: At room temperature, rapid ring inversion can average these signals, but bulky substituents (like carboxylic acids) often lock the conformation, resulting in distinct, resolvable splitting patterns.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

H NMR: Chemical Shifts and Topology

The


-proton (adjacent to the carboxyl group) and the ring methylene protons display characteristic shifts driven by the anisotropy of the carbonyl group and the ring strain.
Table 1: Characteristic

H NMR Shifts (CDCl

, 400 MHz)
Proton TypeChemical Shift (

ppm)
MultiplicityMechanistic Insight
-COOH 10.5 – 12.5Broad SingletHighly deshielded; concentration-dependent due to H-bonded dimer formation.

-CH
(Methine)
2.95 – 3.30Quintet / MultipletDeshielded by electron-withdrawing COOH and ring strain (

-character increase).

-CH

(Ring)
2.10 – 2.60MultipletComplex roofing effects common. Cis protons often shielded relative to trans due to steric compression (

-effect).

-CH

(Ring)
1.80 – 2.10MultipletOnly applicable in 1,2- or monosubstituted systems.
Stereochemical Assignment: Cis vs. Trans[2][3]

Distinguishing isomers (e.g., 1,3-cyclobutanedicarboxylic acid) is the most frequent analytical challenge.

  • Symmetry Arguments:

    • Trans-1,3-isomer: Centrosymmetric (in planar average). Often simpler spectra.

    • Cis-1,3-isomer: Possesses a plane of symmetry (

      
      ).
      
  • Coupling Constants (

    
    ): 
    
    • In rigid cyclobutanes,

      
       (8–11 Hz) is typically larger than 
      
      
      
      (6–9 Hz) due to the Karplus relationship and the specific dihedral angles of the puckered ring.
    • Protocol: Do not rely on splitting alone. Use 1D NOE (Nuclear Overhauser Effect) . Irradiating the

      
      -methine proton will show enhancement of the cis ring protons, but minimal enhancement for trans protons.
      
C NMR Signatures

The carbon spectrum provides the most reliable confirmation of the ring skeleton.

  • Carboxyl Carbon:

    
     175–182 ppm.
    
  • 
    -Ring Carbon: 
    
    
    
    38–45 ppm.
  • 
    -Ring Carbon: 
    
    
    
    25–30 ppm.
    • Note: Cyclobutane carbons are significantly shielded compared to cyclopentane or cyclohexane due to the "

      
      -gauche-like" compression inherent in the small ring.
      

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy is diagnostic for the "state" of the molecule (monomer vs. dimer) and the ring strain.

Key Diagnostic Bands[4][5][6][7]
  • O-H Stretch (3300–2500 cm

    
    ): 
    
    • Appears as a massive, broad envelope.

    • Technical Tip: If this band obscures C-H stretches, run the sample in dilute CCl

      
       to break dimers, sharpening the band to ~3500 cm
      
      
      
      .
  • C=O Stretch (1700–1750 cm

    
    ): 
    
    • Strain Effect: Ring strain increases the

      
      -character of the exocyclic bonds. Consequently, the C=O bond in cyclobutane carboxylic acid vibrates at a slightly higher frequency (+5–10 cm
      
      
      
      ) than acyclic analogs.
    • Typical Value: ~1710 cm

      
       (dimer) / ~1750 cm
      
      
      
      (monomer).
  • Ring Breathing (~900–1000 cm

    
    ): 
    
    • Specific to the cyclobutane skeleton, though often weak and obscured in complex derivatives.

Part 4: Mass Spectrometry & Fragmentation[1][8][9][10]

When analyzing cyclobutane derivatives via GC-MS (EI, 70eV), the ring instability dominates the fragmentation pathway.

The Retro-[2+2] Cycloaddition

Unlike acyclic acids which lose water or CO


, cyclobutanes undergo a characteristic ring cleavage.


  • m/z 55/56: Characteristic peaks for cyclobutane derivatives (C

    
    H
    
    
    
    or C
    
    
    H
    
    
    ).
  • McLafferty Rearrangement: If alkyl chains are present, the

    
    -hydrogen transfer is highly favorable.
    

Part 5: Experimental Workflows

Stereochemical Assignment Workflow

The following diagram outlines the logical flow for assigning stereochemistry in synthesized cyclobutane acids.

StereochemAssignment Start Crude Cyclobutane Acid Mixture Deriv Derivatization (Methyl Ester) Start->Deriv Improve volatility Sep Separation (Prep HPLC/Flash) Start->Sep Isolate Isomers GCMS GC-MS Analysis (Check m/z 55, Retro-2+2) Deriv->GCMS Prelim Ratio NMR_1D 1H NMR (400 MHz+) Identify Symmetry Sep->NMR_1D XRay X-Ray Crystallography (If solid/crystalline) Sep->XRay Gold Standard NOE 1D NOE / NOESY Irradiate alpha-H NMR_1D->NOE Ambiguous Coupling Final Confirmed Stereochemistry (Cis vs Trans) NOE->Final XRay->Final

Caption: Logic flow for the isolation and stereochemical verification of cyclobutane carboxylic acids.

Conformational Logic of 1,3-Disubstitution

Understanding the "Puckering Preference" is vital for predicting NMR coupling.

PuckeringLogic Planar Planar Transition State (High Energy) Puckered Puckered Conformation (Energy Minimum) Planar->Puckered Relieve Torsional Strain Cis Cis-1,3-Isomer (Diequatorial Preference) Puckered->Cis Trans Trans-1,3-Isomer (Axial/Equatorial) Puckered->Trans NMR_Sig Distinct NMR Coupling (J_cis > J_trans) Cis->NMR_Sig Symmetry C_s Trans->NMR_Sig Symmetry C_i (avg)

Caption: The relationship between ring strain relief (puckering) and the resulting spectroscopic signatures.

Part 6: References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane and its derivatives.[2][3][4] Journal of the American Chemical Society.[2]

  • Moriarty, R. M. (1974).[2][5] Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry.

  • NIST Chemistry WebBook. (2023). Cyclobutanecarboxylic acid - IR Spectrum.[5][6] National Institute of Standards and Technology.[7]

  • ChemicalBook. (2023). 1,3-Cyclobutanedicarboxylic acid NMR Data.

  • PubChem. (2023). Compound Summary: Cyclobutane-1,3-dicarboxylic acid.[8][9] National Library of Medicine.

Sources

Technical Guide: Safety and Handling of Corrosive Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carboxylic acids (CAs) are ubiquitous in drug development and organic synthesis, ranging from the relatively mild acetic acid to the superacidic trifluoroacetic acid (TFA). While often perceived as less dangerous than mineral acids (e.g., sulfuric, nitric), concentrated CAs pose unique, often underestimated hazards including coagulative necrosis , delayed systemic toxicity , and pressure-generation via decomposition.

This guide provides a field-validated framework for the safe management of high-risk CAs, moving beyond basic compliance to establish a self-validating safety culture.

Mechanism of Injury: Coagulative Necrosis

To handle CAs safely, one must understand how they damage tissue.[1] Unlike alkalis, which cause liquefactive necrosis (turning tissue into a soapy liquid, allowing deep penetration), concentrated carboxylic acids primarily cause coagulative necrosis .

  • The Mechanism: The acid protonates cellular proteins, causing them to denature and precipitate. This forms a "coagulum" or eschar (a dry, crusty scab) on the skin surface.

  • The False Security: This eschar can temporarily limit the acid's penetration, leading to a false sense of security. However, low-molecular-weight acids (like Formic and TFA) are lipophilic enough to penetrate this barrier rapidly, causing deep tissue damage and, in severe cases, metabolic acidosis.

High-Risk Agent Profiles

Not all carboxylic acids require the same level of containment.[2] The following three agents represent the highest risk tier in standard research settings.

AgentRisk ProfileCritical Hazard Note
Trifluoroacetic Acid (TFA) High Corrosivity / Volatility pKa ~0.23. Acts more like a strong mineral acid. High vapor pressure causes immediate respiratory irritation. Hygroscopic.
Formic Acid (>90%) Gas Generation / Toxicity Decomposes to Carbon Monoxide (CO) and water upon storage.[3] Sealed bottles can pressurize and explode. Systemic toxin (optic nerve damage).
Glacial Acetic Acid Flammability / Permeation Flash point 39°C. Penetrates standard nitrile gloves rapidly. Often stored incorrectly with oxidizers (e.g., Nitric Acid), creating explosion risks.

Material Compatibility & PPE Strategy

A common error in research labs is the universal application of nitrile gloves. Nitrile is often insufficient for concentrated CAs.

Glove Permeation Data (Generalized)
  • Nitrile (4 mil): < 5 mins breakthrough for Glacial Acetic; < 1 min for TFA. Splash protection only.

  • Neoprene: Good resistance for Acetic/Formic.

  • Butyl Rubber: Gold Standard for concentrated TFA, Formic, and Acetic acids (Breakthrough > 480 mins).

PPE Decision Logic

The following diagram outlines the decision-making process for selecting Personal Protective Equipment (PPE) based on volume and volatility.

PPE_Selection Start Start: Assess Task VolCheck Volume > 50mL? Start->VolCheck Hood Mandatory: Fume Hood (Sash at 18 inches) VolCheck->Hood Yes GloveCheck Acid Concentration? VolCheck->GloveCheck No (But still use Hood) Hood->GloveCheck LowConc Dilute (<10%) GloveCheck->LowConc HighConc Concentrated (>80%) GloveCheck->HighConc Nitrile Double Nitrile Gloves (Change immediately on splash) LowConc->Nitrile Butyl Butyl Rubber or Silver Shield Gloves HighConc->Butyl Apron Add: Rubber Apron + Face Shield HighConc->Apron If pouring

Figure 1: PPE Selection Logic. Note that standard nitrile gloves are insufficient for prolonged contact with concentrated CAs.

Operational Protocols

Storage: The Formic Acid Protocol

Formic acid (98-100%) slowly decomposes into carbon monoxide (CO) and water:



This reaction is accelerated by heat and acid impurities.

Protocol:

  • Vented Caps: Always use pressure-relief caps (e.g., caps with a PTFE membrane) for Formic Acid storage.

  • Cold Storage: Store at 4°C to slow decomposition, but ensure the acid does not freeze (Freezing point is 8.4°C). If it freezes, expansion can crack the bottle. Ideal range: 10-15°C or ventilated acid cabinet at room temp with frequent venting.

  • Venting Routine: If stored in standard caps, unscrew the cap slightly inside a fume hood weekly to relieve pressure.

Safe Transfer & Quenching

The "Add Acid to Water" Rule (AAA): Always add the acid to the water/solvent. Adding water to concentrated acid causes a rapid exothermic reaction. The water boils instantly at the surface, spraying hot acid (a "steam explosion").

Quenching Workflow (Self-Validating):

  • Setup: Place the receiving flask (water/base) in an ice bath.

  • Validation: Measure temperature of receiving flask. Must be < 10°C.

  • Addition: Add acid dropwise.

  • Stop Condition: If Temp > 20°C, STOP . Allow to cool. Resume only when Temp < 10°C.

Emergency Response

Skin Contact
  • Immediate Action: Move to safety shower/sink immediately. Do not wipe the skin (this drives acid deeper).

  • Irrigation: Flush with tepid water for minimum 15 minutes .

  • Assessment: If the burn is from TFA or Formic Acid, seek medical evaluation even if pain subsides, due to potential deep tissue damage or systemic absorption.

Spills
  • Minor (<100 mL): Neutralize with sodium bicarbonate (baking soda) or use acid-neutralizing spill pads. Wait for fizzing to stop before cleanup.

  • Major (>500 mL) or TFA/Formic: Evacuate the area. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if fumes are present. Contact EHS/Fire Department.

Workflow Visualization: Formic Acid Handling

The following diagram illustrates the critical "Check-Vent-Dispense" cycle required to prevent CO pressurization accidents.

Formic_Handling Storage Storage (Acid Cabinet) Retrieval Retrieve Bottle Storage->Retrieval Hood Place in Fume Hood (Sash Down) Retrieval->Hood CheckCap Check Cap Type Hood->CheckCap Vented Vented Cap CheckCap->Vented Safe Standard Standard Cap CheckCap->Standard Risk Dispense Dispense Aliquot Vented->Dispense VentAction SLOWLY loosen cap to release CO Standard->VentAction CAUTION VentAction->Dispense Reseal Reseal & Return Dispense->Reseal

Figure 2: Formic Acid Handling Loop. Note the critical venting step for non-vented caps to release CO buildup.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]4]

  • PubChem. (n.d.). Trifluoroacetic Acid (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Formic Acid - Substance Information. [Link]

  • University of Washington EH&S. (n.d.). Standard Operating Procedure: Organic Acids (Acetic, Formic, TFA). [Link]

Sources

Methodological & Application

Application Note & Protocols: Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxylic Acids, designed for researchers, scientists, and professionals in drug development.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Arylated Cyclobutanes

The cyclobutane motif is a cornerstone in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a compelling alternative to more common scaffolds like phenyl or gem-dimethyl groups.[1][2] Incorporating a cyclobutane ring can enhance metabolic stability, reduce lipophilicity, and provide precise vectoral positioning of pharmacophoric elements, ultimately leading to improved drug candidates.[2]

Traditionally, the synthesis of substituted cyclobutanes involves multi-step sequences, often hampered by challenges in regio- and stereocontrol.[3] The advent of C–H functionalization logic has revolutionized this landscape.[3][4] By treating C–H bonds as latent functional groups, we can devise more efficient, atom-economical synthetic routes.[4] Palladium-catalyzed C-H arylation stands out as a powerful tool for directly forging C(sp³)–C(sp²) bonds on the cyclobutane core. This guide focuses specifically on leveraging the native carboxylic acid functional group to direct this transformation, a strategy that minimizes the need for the installation and removal of exogenous directing groups.[5][6]

This document provides a comprehensive overview of the mechanistic underpinnings, field-tested protocols, and practical considerations for achieving successful palladium-catalyzed C-H arylation of cyclobutane carboxylic acids.

The Catalytic Engine: Mechanism and Key Components

The success of this transformation hinges on the orchestrated interplay between the palladium catalyst, a directing group, a suitable ligand, and an oxidant. The carboxylic acid group of the substrate itself acts as a native, bidentate directing group, forming a stable five-membered palladacycle intermediate that positions the catalyst for selective C-H cleavage at the β-position.

The Pd(II)/Pd(IV) Catalytic Cycle

While several palladium catalytic cycles can operate, the arylation of C(sp³)–H bonds with aryl halides commonly proceeds through a Pd(II)/Pd(IV) pathway. This cycle is favored for its ability to facilitate the challenging C(sp³)–C(sp²) reductive elimination step.

The key steps are:

  • Coordination & C-H Activation: The Pd(II) precatalyst coordinates to the carboxylate of the substrate. Aided by a ligand and a base (often the carboxylate itself), it undergoes a concerted metalation-deprotonation (CMD) at a proximal β-C-H bond.[7] This is typically the rate-determining step and forms a thermodynamically stable five- or six-membered palladacycle intermediate.

  • Oxidative Addition: The resulting Pd(II)-cyclometalate reacts with an aryl halide (Ar-X) via oxidative addition to form a high-valent Pd(IV) intermediate.

  • Reductive Elimination: This Pd(IV) species undergoes C–C reductive elimination, forging the desired aryl-cyclobutane bond and regenerating a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.

Pd_Catalytic_Cycle Proposed Pd(II)/Pd(IV) Catalytic Cycle pd_ii_start L-Pd(II)X₂ palladacycle Palladacycle (II) pd_ii_start->palladacycle C-H Activation (CMD) substrate Cyclobutane Carboxylic Acid substrate->palladacycle pd_iv Ar-Pd(IV)-L palladacycle->pd_iv Oxidative Addition (Ar-X) pd_iv->pd_ii_start product Arylated Product pd_iv->product center_node

Caption: Proposed Catalytic Cycle for Pd(II)/Pd(IV) C-H Arylation.

The Critical Role of Ligands

While the carboxylate provides initial direction, external ligands are crucial for enabling catalysis, controlling selectivity, and promoting high yields. For reactions involving free carboxylic acids, Mono-N-Protected Amino Acid (MPAA) ligands, pioneered by the Yu group, are particularly effective.[6]

  • Function: These chiral ligands coordinate to the palladium center, forming a chiral environment that can induce enantioselectivity in the C-H activation step.[8][9] They also accelerate the rate-limiting C-H activation and prevent catalyst decomposition pathways.

  • Recent Advances: More recently, novel ligand classes like quinuclidine-pyridones and sulfonamide-pyridones have been developed to achieve challenging transannular γ-C-H arylation, overcoming the inherent preference for β-functionalization in cyclobutane systems.[10][11]

Directing Groups: Native vs. Auxiliary
  • Native Directing Group (Free Carboxylic Acid): This is the most step-economical approach. The reaction is typically performed on the free acid, often in the presence of a base to form the carboxylate in situ. This strategy has been successfully applied to the β-arylation of various aliphatic carboxylic acids.[6]

  • Auxiliary Directing Groups: In some cases, the carboxylic acid is converted into a more strongly coordinating amide, such as an 8-aminoquinoline (AQ) amide.[3][4] This auxiliary forms a highly stable bidentate chelate with the palladium catalyst, providing robust and predictable directing effects, though it requires additional steps for installation and removal.[4][5]

Experimental Protocols and Guidelines

The following protocols provide a starting point for the palladium-catalyzed C-H arylation of cyclobutane carboxylic acids. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

A successful experiment follows a logical progression from careful preparation to precise execution and analysis.

Experimental_Workflow sub 1. Substrate & Reagent Preparation (Drying of solvents, weighing reagents) setup 2. Reaction Setup (Inert atmosphere, addition sequence) sub->setup run 3. Reaction Execution (Heating, stirring, monitoring) setup->run workup 4. Workup & Purification (Quenching, extraction, chromatography) run->workup char 5. Product Characterization (NMR, MS, etc.) workup->char

Caption: General Experimental Workflow.

Protocol 1: MPAA Ligand-Enabled β-C-H Arylation of a Free Cyclobutane Carboxylic Acid

This protocol is adapted from methodologies developed for the direct arylation of C(sp³)–H bonds in free carboxylic acids.[6]

Materials:

  • Cyclobutane-1-carboxylic acid derivative (Substrate)

  • Aryl Iodide (Ar-I)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • N-Acetyl-L-isoleucine (MPAA Ligand, L14)

  • Ag₂CO₃ (Silver(I) carbonate, Oxidant)

  • K₂CO₃ (Potassium carbonate, Base)

  • tert-Amyl alcohol (Solvent)

Procedure:

  • To a flame-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the cyclobutane carboxylic acid (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and N-Acetyl-L-isoleucine (10.4 mg, 0.06 mmol, 30 mol%).

  • Add the aryl iodide (0.4 mmol, 2.0 equiv.), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.), and K₂CO₃ (27.6 mg, 0.2 mmol, 1.0 equiv.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add 1.0 mL of anhydrous tert-amyl alcohol via syringe.

  • Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter it through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the desired arylated product.

Scope and Conditions: A Comparative Overview

The choice of ligand and conditions is paramount and substrate-dependent. The following table summarizes representative conditions and outcomes from the literature.

EntrySubstrateArylating AgentCatalyst / LigandBase / OxidantSolventTemp (°C)Product (Yield)Reference
1Cyclobutane-carboxamideIodobenzene10% Pd(OAc)₂Ag₂CO₃t-AmOH110syn-1,2-diaryl (61%)[3][4]
2Free Cyclobutane Carboxylic Acid4-Iodoanisole10% Pd(OAc)₂ / MPAAK₂CO₃ / Ag₂CO₃t-AmOH110β-arylated acid (Good Yield)[6]
31-Aminomethyl CyclobutanePhenylboronic Acid10% Pd(PhCN)₂Cl₂ / N-Ac-L-LeuBQDMF40γ-arylated amine (82%)[9]
4Free Cyclobutane Carboxylic AcidMesitylene10% Pd(OAc)₂ / L3 + L4AgOAcHFIP130γ-arylated acid (58%)[10][11]

MPAA = Mono-N-Protected Amino Acid, BQ = Benzoquinone, HFIP = Hexafluoroisopropanol, L3/L4 = SulfonaPyridone/pyridone ligands.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor substrate/reagent quality. 4. Inappropriate ligand or temperature.1. Use fresh Pd(OAc)₂. 2. Flame-dry glassware; use anhydrous solvents. 3. Purify starting materials. 4. Screen different ligands (e.g., other MPAA derivatives) and temperatures (100-130 °C).
Poor Regioselectivity (β vs. γ) 1. The inherent electronic/steric properties of the substrate favor β-activation. 2. Standard MPAA ligands strongly favor β-C-H activation via a 5-membered palladacycle.1. For γ-arylation, specialized ligands are required. Use a ligand system designed for distal C-H activation, such as the SulfonaPyridone ligands (L3/L4).[10][11]
Di-arylation or Other Side Products 1. Overly reactive substrate. 2. High concentration of arylating agent. 3. Reaction run for too long.1. Lower the reaction temperature. 2. Reduce the equivalents of the arylating agent (e.g., from 3.0 to 1.5 equiv.). 3. Monitor the reaction closely and quench once the starting material is consumed.
Low Enantioselectivity (for chiral products) 1. Ligand is not optimal for the substrate. 2. Background reaction without ligand control. 3. Racemization under reaction conditions.1. Screen a library of chiral MPAA ligands (e.g., based on different amino acids). 2. Use a palladium source less prone to background reactions, like Pd(PhCN)₂Cl₂.[9] 3. Lower the reaction temperature if possible.

Conclusion and Future Outlook

The palladium-catalyzed C-H arylation of cyclobutane carboxylic acids represents a significant advance in synthetic organic chemistry, providing streamlined access to valuable, three-dimensional molecular scaffolds.[12] By leveraging the native carboxylic acid as a directing group, particularly with the aid of sophisticated ligands, chemists can now forge previously challenging C-C bonds with increasing control and efficiency. Future developments will likely focus on expanding the substrate scope, developing more robust catalysts for γ- and δ-C-H functionalization, and achieving even higher levels of enantiocontrol to meet the ever-growing demands of drug discovery and materials science.

References

  • Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines.ChemRxiv.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.
  • Transannular C–H functionalization of cycloalkane carboxylic acids.Axial.
  • C(sp 3 )–H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection.RSC Publishing.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.
  • Pd-catalysed C–H functionalisation of free carboxylic acids.RSC Publishing.
  • Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides.
  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal.The Journal of Organic Chemistry.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.Journal of the American Chemical Society.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Cyclobutanes in Small‐Molecule Drug Candidates.
  • Palladium-catalyzed enantioselective C-H functionalization via C-H pallad

Sources

Application Notes and Protocols: Esterification of 1-tert-butylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Steric Hindrance in Ester Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of bespoke molecular architectures is paramount. Carboxylic acid esters are fundamental building blocks in this endeavor, yet their synthesis can be fraught with challenges, particularly when dealing with sterically encumbered substrates. 1-tert-butylcyclobutane-1-carboxylic acid presents a formidable case study in this regard. The quaternary carbon atom at the 1-position, substituted with a bulky tert-butyl group, creates a neopentyl-like environment that severely shields the carboxylic acid from nucleophilic attack. This steric congestion renders traditional esterification methods sluggish and often ineffective.

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the strategic approaches to successfully synthesize esters of this compound. We will dissect the mechanistic underpinnings of various esterification protocols, offering a rationale for method selection and detailed, field-proven procedures. Our focus is not merely on the "how," but critically, on the "why," empowering you to make informed decisions in your synthetic campaigns.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful reaction design.

PropertyValueSource
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
AppearanceOil
InChIKeyRWZPVFOKYIJACO-UHFFFAOYSA-N

Strategic Approaches to Esterification of a Sterically Hindered Acid

The formidable steric barrier of this compound necessitates a departure from simplistic esterification methods. We present a curated selection of robust protocols, each with its own merits and considerations.

Method 1: The Classic Approach Under Forcing Conditions - Fischer-Speier Esterification

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[2][3] For sterically hindered substrates, however, standard conditions are often insufficient to drive the equilibrium towards the ester product.[4][5] To overcome this, forcing conditions, such as high temperatures and the use of a large excess of the alcohol, are typically required. The removal of water, a byproduct of the reaction, is also critical to shift the equilibrium towards the product, often achieved through a Dean-Stark apparatus.[5]

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): Protonation of the carbonyl oxygen of the carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester.

  • High Temperature: Provides the necessary activation energy to overcome the high steric barrier for the tetrahedral intermediate formation.

  • Water Removal: Continuously removing water prevents the reverse reaction (ester hydrolysis), thereby increasing the yield of the desired ester.[5]

Experimental Protocol: Fischer-Speier Esterification of this compound with Methanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq.), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).

  • Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance, the reaction may require a prolonged time (24-72 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude methyl 1-tert-butylcyclobutane-1-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Expected Outcome: Yields for Fischer esterification of highly hindered acids can be moderate to good, but often require long reaction times. For example, the esterification of the similarly hindered pivalic acid can give moderate yields under these conditions.[7]

Method 2: Activation with Carbodiimides - The Steglich Esterification

The Steglich esterification offers a milder alternative to the forcing conditions of the Fischer-Speier method. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for sterically demanding substrates and those sensitive to strong acids.[7][9]

Causality of Experimental Choices:

  • DCC/DIC: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP: This hypernucleophilic catalyst intercepts the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is even more reactive towards the alcohol and is not prone to the side reaction of N-acylurea formation that can plague carbodiimide couplings without DMAP.[9] The use of DMAP significantly accelerates the esterification of hindered alcohols.

Experimental Protocol: Steglich Esterification of this compound

  • Reaction Setup: To a flame-dried, inert gas-purged round-bottom flask, add a solution of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or DIC (1.1 eq.) in the same anhydrous solvent dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • The dicyclohexylurea (DCU) or diisopropylurea byproduct precipitates from the reaction mixture. Filter off the solid urea and wash it with a small amount of the reaction solvent.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Expected Outcome: The Steglich esterification generally provides good to excellent yields for hindered acids. For instance, the esterification of pivalic acid using this method can result in moderate yields (around 50%).[7]

Method 3: The Redox-Neutral Approach - The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry.[10][11] For sterically hindered carboxylic acids, this reaction can be a viable option, although its success is highly dependent on the steric bulk of both the acid and the alcohol.[12][13] The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[10]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a key betaine intermediate. The alcohol then adds to the phosphonium center, activating it for nucleophilic attack by the carboxylate.[11]

  • Aprotic Solvent (e.g., THF, Toluene): Anhydrous conditions are crucial for the success of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Esterification of this compound

  • Reaction Setup: To a flame-dried, inert gas-purged round-bottom flask, add a solution of this compound (1.2 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add the desired primary or secondary alcohol (1.0 eq.) to the solution.

  • Reaction Execution: Cool the mixture to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq.) dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the reduced hydrazine derivative. These can often be removed by precipitation from a nonpolar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) or by column chromatography.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Expected Outcome: The Mitsunobu reaction can be effective for hindered substrates, but yields may be variable. The use of sonication has been shown to improve reaction rates and yields for sterically hindered Mitsunobu reactions.[12][13]

Method 4: The High-Reactivity Route - Conversion to Acid Chloride

For exceptionally challenging esterifications, a two-step approach involving the conversion of the carboxylic acid to a highly reactive acid chloride is often the most reliable strategy. The resulting acid chloride can then be readily reacted with an alcohol, even a sterically hindered one, in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents efficiently convert carboxylic acids to acid chlorides. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

  • Pyridine or Triethylamine: A base is used in the subsequent esterification step to neutralize the HCl generated and to act as a nucleophilic catalyst (in the case of pyridine).

Experimental Protocol: Two-Step Esterification via Acid Chloride

Step 1: Formation of 1-tert-butylcyclobutane-1-carbonyl chloride

  • Reaction Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add this compound (1.0 eq.).

  • Reagent Addition: Carefully add an excess of thionyl chloride (2-5 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Execution: Gently heat the mixture to reflux for 1-3 hours.

  • Work-up: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an inert solvent like toluene can be effective). The crude 1-tert-butylcyclobutane-1-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Esterification of the Acid Chloride

  • Reaction Setup: To a flame-dried, inert gas-purged round-bottom flask, add a solution of the desired alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the crude 1-tert-butylcyclobutane-1-carbonyl chloride (1.0 eq.) dissolved in the same anhydrous solvent.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or distillation.

Expected Outcome: This is often the highest-yielding method for sterically hindered esterifications, providing good to excellent yields.

Comparative Analysis of Esterification Methods

The choice of esterification method is a critical decision in any synthetic plan. Below is a comparative summary to guide your selection process.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesRepresentative Yield for Hindered Acids
Fischer-Speier Acid catalyst (H₂SO₄, p-TsOH), excess alcoholHigh temperature, reflux, water removalInexpensive reagents, simple setupHarsh conditions, long reaction times, equilibrium limitationsModerate
Steglich DCC/DIC, DMAPMild, room temperatureMild conditions, good for sensitive substratesStoichiometric byproduct (urea) can complicate purificationGood to Excellent[7]
Mitsunobu PPh₃, DEAD/DIADMild, neutral, redox-neutralMild conditions, inversion of stereochemistry at the alcoholStoichiometric byproducts (phosphine oxide, hydrazine), sensitive to steric hindranceModerate to Good
Acid Chloride SOCl₂ or (COCl)₂, then alcohol and baseTwo steps, generally mildHigh yielding, reliable for very hindered substratesTwo-step process, requires handling of corrosive reagentsExcellent

Visualizing the Reaction Pathways

To further elucidate the mechanisms discussed, the following diagrams are provided.

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH ROH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Ester Acylpyridinium->Ester + ROH ROH Alcohol DCU DCU Ester->DCU DMAP_cat DMAP (catalyst) Ester->DMAP_cat

Caption: Mechanism of Steglich Esterification.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + ROH ROH Alcohol Ester Ester Alkoxyphosphonium->Ester + RCOO⁻ RCOOH Carboxylic Acid Ph3PO Ph₃PO Ester->Ph3PO Reduced_DEAD Reduced DEAD Ester->Reduced_DEAD

Caption: Mechanism of the Mitsunobu Reaction.

Conclusion: A Strategic Toolkit for Challenging Esterifications

The successful esterification of the sterically demanding this compound is a testament to the power of a well-chosen synthetic strategy. While the classic Fischer-Speier method can be driven to success with forcing conditions, milder and often more efficient alternatives exist. The Steglich esterification provides an excellent balance of reactivity and mildness, while the Mitsunobu reaction offers a unique redox-neutral pathway. For the most recalcitrant substrates, the conversion to a highly reactive acid chloride remains the gold standard.

By understanding the underlying principles and the specific advantages and limitations of each method, researchers can confidently navigate the challenges posed by steric hindrance and achieve their synthetic goals with precision and efficiency. This guide serves as a foundational resource, and we encourage the adaptation and optimization of these protocols to suit the specific needs of your target molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]

  • Cheméo. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ACS Publications. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

  • ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Florida Atlantic University. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • ScienceDirect. Esterification and etherification of steroid and terpene under Mitsunobu conditions. [Link]

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Application Note: Advanced Amide Coupling Protocols for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and peptide synthesis.[1] While numerous protocols exist for simple systems, the coupling of sterically hindered carboxylic acids or amines presents a significant synthetic hurdle.[1] Steric bulk around the reacting centers slows the rate of nucleophilic attack, leading to low yields, prolonged reaction times, and the prevalence of side reactions.[1]

This application note serves as a technical guide for overcoming these challenges. It moves beyond a simple recitation of reagents to explain the mechanistic principles behind effective coupling strategies for demanding substrates. We will explore the evolution of coupling reagents, from classic carbodiimides to modern onium salts and phosphonic anhydrides, providing field-tested protocols and a framework for rational reagent selection.

Part 1: The Activated Carboxylate - A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>200 °C) to eliminate water, conditions that are incompatible with most complex molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group.[2] This creates a highly reactive acylating intermediate that is readily attacked by the amine nucleophile.

The general process can be visualized as a two-step sequence: activation followed by nucleophilic attack.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH (Carboxylic Acid) Reagent Coupling Reagent + Base Acid->Reagent Active_Ester R-CO-LG (Activated Intermediate) Reagent->Active_Ester Forms Leaving Group (LG) Amine R'-NH2 (Amine) Active_Ester->Amine Nucleophilic Attack Active_Ester->Amine Amide R-CO-NHR' (Amide Product) Amine->Amide Byproduct LG-H (Byproduct) Amine->Byproduct

Caption: General workflow for amide bond formation via an activated intermediate.

A primary challenge, especially with carbodiimide reagents like DCC, is the formation of a stable N-acylurea byproduct through an O-to-N acyl migration in the O-acylisourea intermediate.[3][4][5] This pathway is non-productive and consumes the activated acid. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) mitigates this by rapidly trapping the O-acylisourea to form an active ester, which is more stable yet still highly reactive towards the amine.[3][5]

Part 2: Reagent Classes for Hindered Couplings

The choice of coupling reagent is the most critical factor in the success of a difficult amide synthesis. Reagents are broadly classified by their core activating mechanism.

1. Carbodiimides and High-Reactivity Additives

Carbodiimides like dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[2][6] For hindered substrates, their use is almost always coupled with additives that enhance reaction rates and suppress side reactions.[6]

  • Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7] An additive (e.g., HOBt, HOAt, OxymaPure) intercepts this intermediate to form a corresponding active ester, which then reacts with the amine.[3]

  • Expert Insight: While HOBt is standard, 7-aza-1-hydroxybenzotriazole (HOAt) and OxymaPure form more reactive esters, making them superior choices for challenging couplings.[8][9] Oxyma-based reagents are also favored for safety, as HOBt and HOAt are potentially explosive.[4] The combination of EDC with OxymaPure is a powerful, modern, and safer alternative to traditional DCC/HOBt protocols.[5]

2. Onium Salts (Aminium/Uronium & Phosphonium)

Onium salts are generally considered the most powerful class of coupling reagents and are often the first choice for sterically demanding systems.[4][8] They are categorized into aminium/uronium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).

  • Aminium/Uronium Salts: These reagents incorporate the activating additive (HOBt, HOAt, or Oxyma) directly into their structure.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the benchmark for difficult couplings.[10] It is based on HOAt, and the resulting OAt esters are more reactive than the OBt esters formed by its analogue, HBTU.[9] This increased reactivity is crucial for overcoming steric barriers.[10][11]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure. It offers coupling efficiencies comparable or superior to HATU but with a significantly improved safety profile.[4][12] It is also highly soluble and its byproducts are often water-soluble, simplifying workup.[13]

  • Phosphonium Salts:

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly efficient phosphonium-based reagent.[8][11] A key advantage over aminium salts is that phosphonium reagents do not react with the amine component.[6][14] This prevents a common side reaction where the coupling reagent itself terminates the peptide chain by forming a guanidinium species, which can be problematic when using an excess of an aminium reagent like HATU.[8]

3. Reagents for Acyl Fluoride Formation

For exceptionally difficult couplings, converting the carboxylic acid to its corresponding acyl fluoride can be highly effective.[15] Acyl fluorides are generally more reactive than active esters but less prone to racemization than acyl chlorides.[15]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ.[4] This method is particularly suited for coupling sterically hindered α,α-disubstituted amino acids.[4]

  • Cyanuric Fluoride or DAST can also be used to prepare acyl fluorides, which are then coupled with the amine, often at elevated temperatures, to drive the reaction to completion.[15]

4. Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic phosphonic anhydride that acts as a powerful and mild dehydrating agent to promote amide bond formation.[16][17]

  • Mechanism: T3P activates the carboxylic acid to form a mixed anhydride intermediate, which is then attacked by the amine.[16]

  • Expert Insight: T3P is exceptionally effective for sterically hindered substrates and reactions prone to epimerization.[17] A significant practical advantage is that its byproducts are water-soluble, allowing for a simple aqueous workup and purification, making it highly suitable for large-scale synthesis.[16][17]

Part 3: Comparative Guide and Protocol Selection

Choosing the right reagent requires balancing reactivity, cost, safety, and the specific demands of the substrates.

Reagent ClassExamplesProsConsBest For
Carbodiimide + Additive EDC/OxymaPure, DIC/HOAtCost-effective, versatile, water-soluble byproducts (EDC).[3][18]Slower than onium salts, potential for N-acylurea side product.[3][4]General purpose couplings, large-scale synthesis where cost is a factor.
Aminium/Uronium Salts HATU, HCTU, COMUExtremely high reactivity, fast reaction times, excellent for hindered systems.[8][10]Expensive, potential for guanidinylation side reaction, some are explosive (HATU/HBTU).[8][13]Highly demanding couplings, hindered amino acids, minimizing racemization.[10]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction, clean reactions.[8][14]Expensive, byproducts can be difficult to remove (HMPA from BOP).[11]Fragment coupling, cyclizations, or when excess reagent is required.[8][14]
Acyl Fluoride Precursors TFFH, Cyanuric FluorideGenerates highly reactive intermediates, effective for very hindered substrates.[4][15]Harsh reagents may be required for formation (e.g., DAST), may require elevated temperatures.[15]Cases where all other methods have failed, particularly with α,α-disubstituted amino acids.
Phosphonic Anhydride T3P®High yields, extremely low racemization, simple aqueous workup, non-toxic.[16][17]Reagent is a solution, stoichiometry must be precise.Epimerization-prone substrates, large-scale synthesis requiring easy purification.[17]
Part 4: Detailed Experimental Protocols

The following protocols are representative examples for coupling sterically hindered substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Amine & Reagent in Anhydrous Solvent B Add Base (e.g., DIPEA) Stir at RT A->B C Monitor by TLC or LC-MS B->C D Aqueous Workup (e.g., HCl, NaHCO3, Brine) C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Concentrate & Purify (e.g., Chromatography) E->F

Caption: A typical experimental workflow for amide coupling reactions.

Protocol 1: High-Performance Coupling using HATU

This protocol is ideal for coupling a sterically hindered carboxylic acid with a valuable or poorly reactive amine.

  • Materials:

    • Sterically hindered carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

    • Add DIPEA (2.5 eq) to the mixture and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the OAt active ester.[18]

    • Add the amine (1.1 eq) to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. For extremely hindered substrates, warming to 40-50 °C may be required.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[18] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Robust Coupling of a Hindered Substrate using T3P®

This method is excellent for its high efficiency and exceptionally simple workup.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • T3P® (50% solution in Ethyl Acetate) (1.5 eq)

    • Pyridine or DIPEA (3.0 eq)

    • Anhydrous Ethyl Acetate or 2-MeTHF

  • Procedure:

    • In a dry flask, dissolve the carboxylic acid (1.0 eq) and amine (1.1 eq) in the chosen anhydrous solvent.

    • Add the base (3.0 eq, pyridine is often effective for slow couplings).[19]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor by TLC or LC-MS.

    • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layer.[16] Separate the layers. Wash the organic layer with 1 M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which is often of high purity. Further purification can be done by chromatography if necessary.

Part 5: Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Reagents (solvent, base) are not anhydrous. 4. Incomplete activation.1. Switch to a more powerful reagent (e.g., EDC/HOBt -> HATU or COMU).[10] 2. Increase temperature (40-60 °C); consider converting to acyl fluoride.[15] 3. Use freshly dried solvents and amines. 4. Increase pre-activation time for onium salts.
Side Product Formation 1. N-acylurea formation (with carbodiimides). 2. Guanidinylation of amine (with excess HATU/HBTU). 3. Racemization/Epimerization.1. Ensure at least 1 eq of additive (HOAt, Oxyma) is used.[3] 2. Use the phosphonium salt PyBOP instead, or use a slight excess of the acid component relative to the coupling reagent.[8] 3. Use a less basic amine (e.g., collidine instead of DIPEA); switch to a reagent known for low racemization like T3P® or COMU.[4][17]
Difficult Purification 1. Urea byproducts (from DCC/DIC). 2. DMF is difficult to remove. 3. Phosphine oxide byproducts (from phosphonium salts).1. Use EDC, as the urea byproduct is water-soluble.[3] If using DCC, filter the solid DCU before workup. 2. Perform multiple washes with 5% LiCl or brine; consider using a different solvent like 2-MeTHF. 3. Ensure proper aqueous washes are performed; purification via chromatography is usually effective.
Conclusion

Successfully synthesizing sterically hindered amides requires moving beyond standard coupling conditions and selecting a reagent system tailored to the substrate's reactivity. Modern onium salts like HATU and COMU offer the highest reactivity for the most challenging cases, while reagents like T3P® provide a powerful and practical alternative with the significant advantage of a simplified, scalable workup. By understanding the mechanistic basis for each reagent class and carefully controlling reaction conditions, researchers can efficiently overcome the synthetic obstacles posed by steric congestion.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Subirós-Funosas, R., et al. (2020). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 25(8), 1948. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-190. Available at: [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Iannelli, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 89. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-697. Available at: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 449-466. Available at: [Link]

  • Stash, A., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. ChemRxiv. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P. Available at: [Link]

  • YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Available at: [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]Digital.pdf)

Sources

Decarboxylation of 1,1-cyclobutanedicarboxylic acid to form cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the conversion of 1,1-cyclobutanedicarboxylic acid to cyclobutanecarboxylic acid via thermal decarboxylation. While theoretically simple, this reaction presents specific process challenges—notably the sublimation of the starting material prior to reaction and the management of vigorous gas evolution (


). This guide provides two validated protocols: a Neat Thermal Melt  (for scale-up efficiency) and a Solvent-Mediated Process  (for higher purity profiles), alongside mechanistic insights to aid in troubleshooting.

Key Performance Indicators:

  • Target Yield: >85%

  • Purity: >98% (by GC/titration)

  • Critical Parameter: Temperature control (

    
    ) and condenser management.
    

Strategic Context: The Cyclobutane Bioisostere

In modern drug discovery, the cyclobutane ring serves as a critical bioisostere. Unlike the highly strained and chemically labile cyclopropane ring, the cyclobutane moiety offers a "pucker" conformation that provides unique spatial projection for substituents while maintaining metabolic stability.

The transformation described here is the gateway step to generating cyclobutanecarboxylic acid , a fundamental building block for amino acids (e.g., 1-aminocyclobutanecarboxylic acid) and antiviral pharmacophores.

Mechanistic Insight

Understanding the mechanism is vital for controlling by-products. Decarboxylation of geminal dicarboxylic acids does not proceed via simple bond homolysis. It requires a cyclic six-membered transition state facilitated by an intramolecular hydrogen bond.

Mechanism Pathway[1][2][3]
  • Activation: Thermal energy promotes the formation of a specific conformer where one carboxyl proton coordinates with the carbonyl oxygen of the geminal carboxyl group.

  • Transition State: A concerted electron shift releases

    
     and forms the enol-acid intermediate.
    
  • Tautomerization: The unstable enol rapidly tautomerizes to the thermodynamically stable carboxylic acid.

DecarboxylationMechanism Start 1,1-Cyclobutane- dicarboxylic acid TS Cyclic 6-Membered Transition State Start->TS Heat (160°C) H-Bonding Inter Enol Intermediate (Transient) TS->Inter -CO2 CO2 CO2 (Gas) TS->CO2 Product Cyclobutanecarboxylic Acid Inter->Product Tautomerization (Fast)

Figure 1: Concerted mechanism showing the critical cyclic transition state required for decarboxylation.

Experimental Protocols

Safety Prerequisite: Management

WARNING: This reaction generates 1 mole of gas for every mole of substrate.

  • Pressure: Never run this reaction in a closed system.

  • Ventilation: Ensure the apparatus vents to a fume hood or a scrubber.

  • Rate Control: Heat input directly correlates to gas evolution rate. If foaming becomes violent, remove the heat source immediately.

Protocol A: Neat Thermal Melt (High Throughput)

Best for: Gram-to-kilogram scale synthesis where solvent removal is a bottleneck.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid (Solid, MP ~158°C)[1]

  • Equipment: Round-bottom flask (RBF), Claisen adapter, air condenser, oil bath, thermometer.

Step-by-Step Workflow:

  • Setup: Place the dicarboxylic acid in an RBF. Attach a Claisen adapter.

    • Crucial Step: Insert a thermometer into the melt (via the adapter) but ensure it does not touch the glass bottom.

    • Sublimation Control: Attach a wide-bore air condenser (not water-cooled) vertically above the flask. This allows the high-melting starting material to reflux/melt back down without clogging, while allowing

      
       to escape.
      
  • Initiation: Heat the oil bath to 160–170°C .

    • Observation: The solid will melt (MP 158°C).[1] Shortly after melting, vigorous effervescence (

      
      ) will begin.
      
  • Reaction: Maintain temperature at 165°C.

    • Monitoring: The reaction is complete when gas evolution ceases entirely. This typically takes 1–2 hours for a 50g scale.

  • Purification (Direct Distillation):

    • Swap the reflux setup for a distillation head.

    • Distill the product directly from the reaction vessel.

    • Boiling Point: Collect fractions at 191–194°C (atmospheric pressure).

Protocol B: Solvent-Mediated Decarboxylation

Best for: High-purity requirements or preventing sublimation of starting material.

Rationale: Using a high-boiling solvent keeps the starting material in solution, preventing it from subliming into the condenser neck—a common failure mode in the neat method.

Solvent Choice: Diglyme (BP 162°C) or o-Xylene (BP 144°C - requires reflux).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,1-cyclobutanedicarboxylic acid in Diglyme (1.5 mL per gram of acid).

  • Reflux: Heat the solution to reflux (

    
    ).
    
  • Conversion: Reflux for 2–4 hours.

    • Note: The decarboxylation temperature is close to the boiling point of Diglyme, ensuring rapid conversion.

  • Workup:

    • Cool the mixture.

    • Option 1 (Distillation): Fractional distillation.[2] Diglyme (BP 162°C) will distill first, followed by the product (BP 194°C).

    • Option 2 (Extraction): Dilute with water (Diglyme is water-miscible). Extract the product into ether/DCM. Wash with brine, dry over

      
      , and concentrate.
      

Process Data & Validation[6]

Expected Physical Properties
PropertyValueNotes
Appearance Colorless LiquidTurns yellow if oxidized/impure
Boiling Point 191–194°CAt 760 mmHg
Yield (Neat) 85–92%Losses usually due to sublimation
Yield (Solvent) 80–88%Losses due to extraction/workup
Analytical Checkpoints
  • IR Spectroscopy: Look for the shift from the broad, split carbonyl stretch of the di-acid to the single sharp carbonyl stretch of the mono-acid (~1700

    
    ).
    
  • NMR (

    
    ): 
    
    • Starting Material: No alpha-proton (quaternary carbon).

    • Product: Appearance of a quintet at

      
       3.0–3.2 ppm (the methine proton 
      
      
      
      to the carboxyl group).

Workflow cluster_0 Protocol A: Neat Melt cluster_1 Protocol B: Solvent Step1 Heat to 160°C (Oil Bath) Step2 Monitor CO2 Evolution Step1->Step2 Step3 Direct Distillation (191-194°C) Step2->Step3 Solv1 Dissolve in Diglyme Solv2 Reflux (162°C) 2-4 Hours Solv1->Solv2 Solv3 Fractional Distillation Solv2->Solv3

Figure 2: Comparison of the Neat Melt vs. Solvent-Mediated workflows.

Troubleshooting Guide

IssueRoot CauseCorrective Action
White solid clogging condenser Sublimation of starting material (MP 158°C) before decarboxylation.Use an air condenser (warm) instead of water-cooled. Periodically melt the clog with a heat gun.
Low Yield Incomplete reaction or product polymerization.Ensure temperature reaches >160°C. Check NMR for the methine proton signal to confirm completion.
Colored Product (Brown) Oxidation or charring.Perform the reaction under a nitrogen blanket. Ensure the oil bath does not exceed 180°C.
Violent Foaming Heating too fast.Remove heat source immediately. Increase stirring speed to break bubbles. Resume heating slowly.

References

  • Heisig, G. B.; Stodola, F. H. (1943).[1] "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid".[1][2][3][4] Organic Syntheses, 23, 16.

  • Cason, J.; Allen, C. F. (1949). "The Preparation of Cyclobutanecarboxylic Acid". Journal of Organic Chemistry, 14(6), 1036–1040.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis, 1982(10), 805-822. (Context for solvent effects).

  • Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acids". (Mechanistic validation).

Sources

Application Note: Strategic Implementation of tert-Butyl Esters in Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of multi-step organic synthesis and drug development, the tert-butyl (t-Bu) ester serves as a critical protecting group for carboxylic acids.[1][2] Its primary utility lies in its steric bulk and electronic stability , rendering it resistant to nucleophilic attack and base-catalyzed hydrolysis (saponification).

This stability creates a vital orthogonal relationship with base-labile groups (e.g., methyl esters, Fmoc) and hydrogenation-labile groups (e.g., Cbz, Benzyl). This guide details the mechanistic underpinnings and validated protocols for deploying t-Bu esters, ensuring high fidelity in complex synthetic campaigns.

Orthogonality Matrix

The following table illustrates the strategic placement of t-Bu esters relative to other common protecting groups.

Conditiontert-Butyl EsterMethyl/Ethyl EsterBenzyl (Bn) EsterAllyl Ester
Dilute Acid (HCl/AcOH) Stable StableStableStable
Strong Acid (TFA/HCl) Labile (Cleaves)StableStableStable
Base (LiOH/NaOH) Stable Labile (Cleaves)Labile Labile
Nucleophiles (Grignard) Stable (Steric)Labile Labile Labile
Hydrogenation (H₂/Pd) Stable StableLabile (Cleaves)Stable
Pd(0) Catalysis Stable StableStableLabile (Cleaves)

Mechanistic Workflows (Visualized)

To ensure reproducibility, one must understand the underlying causality of the reactions. Below are the decision pathways for synthesis and the mechanistic cascade for deprotection.

G Start Target: Carboxylic Acid Protection Decision1 Is the substrate acid-sensitive? Start->Decision1 MethodA Method A: Boc Anhydride (Boc2O + DMAP) Decision1->MethodA No (Robust) MethodB Method B: t-Butyl Trichloroacetimidate Decision1->MethodB Yes (Sensitive) MechA Mechanism: DMAP-catalyzed anhydride formation MethodA->MechA MechB Mechanism: Thermal/Lewis Acid imidate alkylation MethodB->MechB Deprotection Deprotection Stage (TFA or HCl) MechA->Deprotection MechB->Deprotection Intermed Protonation of Carbonyl Oxygen Deprotection->Intermed Cleavage Fragmentation to t-Butyl Cation Intermed->Cleavage Scavenge Cation Trapping (Isobutylene or Scavenger) Cleavage->Scavenge

Caption: Figure 1. Decision tree for synthesis selection and the unified pathway for acid-mediated cleavage.

Validated Synthesis Protocols

Protocol A: The Boc Anhydride (Boc₂O) Method

Best for: Robust substrates, scale-up, and avoiding gas cylinders. Mechanism: DMAP acts as a nucleophilic catalyst, activating Boc₂O to form a reactive N-Boc-pyridinium species, which then reacts with the carboxylic acid.

Reagents:

  • Substrate (R-COOH)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.5 – 2.0 equiv.

  • DMAP (4-Dimethylaminopyridine): 0.1 – 0.3 equiv (catalytic).

  • Solvent: tert-Butanol (t-BuOH) or THF/t-BuOH mixture.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous t-BuOH (or THF) [approx. 0.2 M].[3]

  • Activation: Add Boc₂O (1.5 mmol) to the stirring solution.

  • Catalysis: Add DMAP (0.1 mmol) slowly.

    • Critical Checkpoint: Gas evolution (CO₂) will occur. Ensure the reaction vessel is vented (e.g., a needle through the septum) to prevent pressure buildup.

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC (the ester is usually less polar than the acid).

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (to remove DMAP) and Saturated NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.

Why this works: The reaction is driven by the irreversible loss of CO₂ gas.

Protocol B: The tert-Butyl Trichloroacetimidate Method

Best for: Acid-sensitive substrates or when neutral conditions are required. Mechanism: "Symbiotic activation" where the carboxylic acid protonates the imidate nitrogen, facilitating the attack of the carboxylate on the tert-butyl group.

Reagents:

  • Substrate (R-COOH)

  • tert-Butyl 2,2,2-trichloroacetimidate: 1.5 – 2.0 equiv.

  • Solvent: Dichloromethane (DCM) or Cyclohexane.

Step-by-Step:

  • Preparation: Dissolve the carboxylic acid in anhydrous DCM [0.1 M].

  • Addition: Add tert-butyl trichloroacetimidate (1.5 equiv) slowly at room temperature.

    • Pro-Tip: If the reaction is sluggish, a catalytic amount of BF₃·OEt₂ (5 mol%) can be added, but this compromises neutrality.

  • Incubation: Stir for 12–24 hours. The byproduct, trichloroacetamide, will often precipitate or can be filtered off.

  • Workup: Wash the organic layer with saturated NaHCO₃ solution. Flash chromatography is usually required to separate the ester from the trichloroacetamide byproduct.

Validated Deprotection Protocols

Protocol C: TFA-Mediated Cleavage (Standard)

Mechanism: E1 Elimination. The acid protonates the ester carbonyl; the bond breaks to form the carboxylic acid and a tert-butyl carbocation.[1] The cation loses a proton to form isobutylene gas.[1][4]

Reagents:

  • Trifluoroacetic Acid (TFA)[1][5]

  • Dichloromethane (DCM)

  • Optional Scavenger: Triethylsilane (TES) or Thioanisole.

Step-by-Step:

  • Setup: Dissolve the t-butyl ester in DCM [0.1 M].

  • Acidification: Cool to 0°C. Add TFA dropwise.

    • Standard Ratio: 1:1 (v/v) TFA:DCM is common, but 1:4 TFA:DCM is often sufficient and milder.

  • Scavenging (Critical for Drug Development):

    • The Risk:[5] The generated t-butyl cation is a potent electrophile. If your molecule contains electron-rich aromatics (e.g., Tryptophan, Indoles, Phenols), the cation will alkylate them (irreversible damage).

    • The Fix: Add 2.5% v/v Triethylsilane (TES) or Water. These act as "dummy" nucleophiles to trap the cation.

  • Reaction: Warm to room temperature and stir for 1–3 hours.

  • Workup: Evaporate volatiles under reduced pressure.

    • Self-Validating Step: Co-evaporate with toluene 3x to remove residual TFA, which can otherwise degrade the product upon storage.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Low Yield (Synthesis) Steric hindrance of the carboxylic acid.Switch to Protocol B (Imidate) and heat to reflux in Cyclohexane (approx 80°C).
"t-Butylation" of side chains Cation scrambling during deprotection.MUST use scavengers (TES, Thioanisole, or 1,2-ethanedithiol) in the TFA cocktail.
Incomplete Deprotection Reaction equilibrium issues.The reaction generates isobutylene gas.[1][4][6] Ensure the system is not sealed too tightly; allowing gas escape drives the equilibrium.
Product is a TFA salt Basic amines present in the molecule.The product will be R-NH₃⁺ ⁻OOCCF₃. Requires ion exchange or free-basing if the neutral form is needed.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis (3rd/4th ed.). Wiley-Interscience.[7][8] (The definitive source for stability charts and primary references).

  • Armstrong, A., et al. (1988). Tert-butyl esters from acids and isobutylene. This describes the classical high-pressure method, providing context for why modern lab-scale methods (Boc2O) are preferred.
  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A mild and efficient method for the preparation of tert-butyl esters. Journal of Organic Chemistry. (Primary reference for Protocol A).

  • Werner, E. A. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. (Modern analysis of Protocol B).

  • BenchChem Application Note. (2025). Stability and Orthogonality of t-Butyl Ester Protecting Groups. (Source for orthogonality data).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Monoarylation of Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the palladium-catalyzed monoarylation of cyclobutanes. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful C(sp³)–H activation reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered when setting up the monoarylation of cyclobutane scaffolds.

Question 1: My reaction shows no or very low conversion of the starting material. What are the primary factors to check?

Answer: Low or no conversion is a frequent issue that can often be traced back to a few critical areas.[1]

  • Atmosphere and Reagent Purity: The catalytic system, particularly the Pd(0) species that may form in situ, can be sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Solvents and reagents must be anhydrous and degassed, as water can interfere with the catalyst and bases.[1]

  • Catalyst Activity: The palladium source [e.g., Pd(OAc)₂] can degrade over time. Use a fresh, reputable source. If you suspect catalyst deactivation, consider if impurities in your substrate (e.g., thiols) could be poisoning the palladium.[1]

  • Directing Group (DG) Incompatibility: The reaction is highly dependent on the proper coordination of the directing group to the palladium center. If you are using a substrate with a new or complex DG, its ability to coordinate effectively might be hindered. For common auxiliaries like 8-aminoquinoline, ensure it is correctly installed.[2][3]

Question 2: I am observing significant amounts of diarylated product. How can I improve selectivity for monoarylation?

Answer: Achieving selective monoarylation over diarylation is a common optimization challenge. The relative rates of the first and second C–H activation steps determine the product distribution.

  • Stoichiometry of the Arylating Agent: The most straightforward approach is to limit the amount of the arylating agent (e.g., aryl iodide). Using just 0.5 equivalents of the aryl iodide can selectively favor the monoarylated product, leaving a portion of the starting material unreacted.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the monoarylated product. Monitor the reaction progress by TLC or GC-MS to stop it once the desired product is maximized and before significant diarylation occurs.

  • Steric Hindrance: Once the first aryl group is installed, the cyclobutane becomes more sterically hindered. You can leverage this by using a bulkier arylating agent or a more sterically demanding ligand, which can dramatically slow the rate of the second arylation.

Question 3: What is the role of additives like pivalic acid (PivOH) and silver salts (AgOAc)?

Answer: These additives play crucial roles in the catalytic cycle.

  • Pivalic Acid (PivOH): Pivalic acid often acts as a proton shuttle in the C–H activation step, which typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The carboxylate anion assists in abstracting the proton from the C–H bond, facilitating the formation of the palladacycle intermediate.[5][6] In some cases, it can also help solubilize other components or prevent catalyst aggregation.

  • Silver Acetate (AgOAc): When using aryl iodides, a silver salt is frequently added. Its primary role is to act as a halide scavenger. It abstracts the iodide from the palladium center after oxidative addition, preventing inhibitory effects and facilitating the subsequent reductive elimination step.[2] It can also serve as a re-oxidant for Pd(0) in some catalytic cycles.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Stalled Reaction 1. Inefficient C–H Activation: The energy barrier for C–H bond cleavage is too high. 2. Catalyst Deactivation: The active Pd(II) catalyst is reduced to inactive Pd(0) black.[1] 3. Poor Ligand Performance: The ligand is not effectively promoting the reaction or is degrading.1. Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. 2. Change Solvent: Solvents have a profound effect.[7] Screen polar aprotic (e.g., DCE, Dioxane) and protic solvents (e.g., t-BuOH, HFIP). HFIP has been shown to be effective in some cases but can also cause decomposition.[2][5] 3. Add a Re-oxidant: If Pd black is observed, adding an oxidant like benzoquinone (BQ) or additional AgOAc can sometimes regenerate the active Pd(II) species. 4. Screen Ligands: For reactions directed by native functional groups, external ligands are critical. Electron-deficient pyridone ligands have proven effective for activating sterically hindered tertiary C–H bonds.[8] For enantioselective variants, N-acyl amino acid ligands are central to success.[9][10]
Poor Regio- or Diastereoselectivity 1. Multiple C–H Bonds Available: The directing group can access more than one C–H bond, leading to a mixture of isomers. 2. Substrate Conformation: The conformation of the cyclobutane ring and directing group may allow for multiple, low-energy transition states. 3. Epimerization: The product may be epimerizing under the reaction conditions.1. Modify the Directing Group: A bulkier or more rigid directing group can restrict access to only the desired C–H bond.[4] 2. Leverage Ligand Control: The steric and electronic properties of the ligand can profoundly influence which C–H bond is activated. The bite angle of bidentate ligands can be a key factor in promoting activation at a specific site.[11] 3. Lower Reaction Temperature: This can increase the energy difference between competing activation pathways, favoring the formation of a single isomer.
Substrate Incompatibility (e.g., Electron-Deficient/Rich Aryl Halides) 1. Oxidative Addition is Too Slow/Fast: Electron-deficient aryl halides undergo oxidative addition more slowly, while electron-rich ones react faster. 2. Functional Group Intolerance: Functional groups on the substrate or arylating agent (e.g., free amines, thiols) can coordinate to the palladium and inhibit catalysis.1. Adjust Ligand Electronics: For slow oxidative additions (electron-deficient aryl halides), use a more electron-donating ligand on the palladium to increase its electron density and accelerate the step. Conversely, use an electron-withdrawing ligand for overly reactive aryl halides. 2. Protect Sensitive Functional Groups: Temporarily protect interfering functional groups (e.g., as Boc-amines, silyl ethers) to prevent catalyst inhibition.[9] 3. Change the Arylating Partner: If aryl iodides are problematic, consider using more reactive aryl boronic acids, which proceed through a different transmetalation pathway.[9][12]

Part 3: Mechanistic Overview & Optimization Workflow

Understanding the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism for a DG-assisted C(sp³)–H arylation involves:

  • Coordination: The directing group on the cyclobutane substrate coordinates to the Pd(II) catalyst.

  • C–H Activation: An intramolecular C–H bond cleavage occurs, typically via a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered palladacycle intermediate. This is often the rate-determining and selectivity-determining step.[13]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the cyclobutane alkyl group couple, forming the C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

G Pd_II Pd(II)L₂X₂ Coordination DG-Substrate-Pd(II)L₂ Pd_II->Coordination - 2L Substrate Substrate-DG Substrate->Coordination + Substrate Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation (Rate-Determining) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Deactivation Catalyst Deactivation (Pd Black) Palladacycle->Deactivation Product_Pd Product-Pd(II) Complex Pd_IV->Product_Pd Reductive Elimination (C-C Formation) Product_Pd->Pd_II + 2L Product Mono-arylated Product Product_Pd->Product - Product Diarylation Side Reaction: Di-arylation Product->Diarylation + Ar-X, Pd(II)

Caption: Fig 1. Catalytic cycle for Pd-catalyzed monoarylation.

Part 4: General Experimental Protocol

This protocol provides a starting point for the optimization of a directed monoarylation reaction. Note: All manipulations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the cyclobutane substrate (1.0 equiv), the palladium catalyst [e.g., Pd(OAc)₂, 5-10 mol%], the ligand (if required, 10-30 mol%), and any solid additives (e.g., AgOAc, 2.0 equiv; NaOAc, 1.0 equiv).[2]

  • Reagent Addition: Evacuate and backfill the vial with argon or nitrogen (repeat 3 times). Add the aryl iodide (1.0-1.2 equiv for full conversion, or 0.5 equiv to favor monoarylation).[4] Finally, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).[2][5]

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100-120 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 h). Progress can be monitored by taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black. The filtrate can then be washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

References

  • ChemRxiv. Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. (2022). Journal of the American Chemical Society.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. (2022). Journal of the American Chemical Society. Available from: [Link]

  • Palladium-catalyzed synthesis of benzosilacyclobutenes via position-selective C(sp 3 )–H arylation. (2023). RSC Publishing. Available from: [Link]

  • Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. (2021). ACS Catalysis. Available from: [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. (2015). Angewandte Chemie International Edition. Available from: [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). The Journal of Organic Chemistry. Available from: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). Molecules. Available from: [Link]

  • Direct Bis-Arylation of Cyclobutanecarboxamide via Double C–H Activation: An Auxiliary-Aided Diastereoselective Pd-Catalyzed Access to Trisubstituted Cyclobutane Scaffolds Having Three Contiguous Stereocenters and an All-cis Stereochemistry. (2013). The Journal of Organic Chemistry. Available from: [Link]

  • Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids. (2018). Journal of the American Chemical Society. Available from: [Link]

  • Optimization of the reaction conditions a,b . (2019). ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions. (2017). ResearchGate. Available from: [Link]

  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. (2020). Diva-Portal.org. Available from: [Link]

Sources

Improving yield in the synthesis of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Four-Membered Ring

Welcome to the Advanced Technical Support Center. If you are reading this, you are likely facing the "Cyclobutane Paradox": the ring is theoretically accessible via [2+2] cycloaddition, yet isolated yields often plateau at 30–40%.

As Senior Application Scientists, we know that cyclobutane synthesis is not just about chemistry; it is about photon management and strain energy . The high ring strain (~26 kcal/mol) makes these compounds prone to ring-opening and polymerization. This guide moves beyond standard textbook answers to address the specific failure modes in Photochemical [2+2] Cycloadditions and Lewis Acid-Catalyzed protocols.

Module 1: Photochemical [2+2] Cycloaddition

The most common route, yet the most prone to "hidden" yield losses.

Diagnostic: Why is my conversion stalling?

Symptom: Reaction starts well but stalls at 40-50% conversion. Adding more time leads to degradation, not product. Root Cause: The "Inner Filter" Effect & Product Inhibition. In batch reactors, as the reaction progresses, light penetration decreases if the product or byproducts (oligomers) absorb at the excitation wavelength. Furthermore, the "Beer-Lambert Wall" prevents light from reaching the center of the flask in scale-ups >100 mg.

Protocol 1.1: Transitioning from Batch to Continuous Flow

Directive: If your batch scale-up yield drops by >15% compared to the test tube reaction, you must switch to flow chemistry.

The Flow Advantage:

  • Path Length: Reduces optical path from centimeters (flask) to micrometers (tubing), ensuring uniform irradiation.

  • Residence Time: Prevents over-irradiation of the unstable cyclobutane product.

Experimental Setup (Flow Reactor Logic):

  • Tubing: FEP (Fluorinated Ethylene Propylene) – transparent to UV/Vis.

  • Light Source: High-power LEDs (365 nm or 420 nm) rather than medium-pressure Hg lamps (heat management).

  • Solvent: Degassed Acetonitrile or DCM (Oxygen quenches triplet states).

Visualization: Photochemical Optimization Workflow

The following decision tree outlines the logic for optimizing photochemical yields.

PhotochemOptimization Start Start: Low Yield in [2+2] CheckScale Check Scale Start->CheckScale SmallScale < 100 mg CheckScale->SmallScale LargeScale > 100 mg CheckScale->LargeScale CheckAbs Check UV Abs (Reactant vs Product) SmallScale->CheckAbs FlowSwitch MANDATORY SWITCH TO FLOW (FEP Tubing, LED) LargeScale->FlowSwitch Beer-Lambert Limit Overlap Spectra Overlap? CheckAbs->Overlap BatchOpt Batch Optimization: Dilution (0.01 M) Degassing (Argon) Overlap->BatchOpt No Overlap FilterEffect Inner Filter Effect Detected Overlap->FilterEffect Significant Overlap FilterEffect->FlowSwitch Reduce Path Length Sensitizer Add Triplet Sensitizer (Thioxanthone/Iridium) FilterEffect->Sensitizer Shift Wavelength

Caption: Logic flow for diagnosing photochemical yield failures. Note the critical pivot to Flow Chemistry for scale-up or competitive absorption issues.

Module 2: Lewis Acid Catalysis & Chromophore Activation

Addressing issues in enone-olefin cycloadditions.

FAQ: Troubleshooting Catalytic Failure

Q: I am using a Lewis Acid (LA) catalyst, but I need stoichiometric amounts to get conversion. Why? A: You are experiencing Product Inhibition . The cyclobutane product often binds to the Lewis Acid more strongly than the starting enone/alkene due to the relief of steric strain or chelating effects. The catalyst gets "poisoned" by the product.

Corrective Action:

  • Bulky Lewis Acids: Switch to bulky Aluminum or Titanium species (e.g., MAD, ATPH) that sterically disfavor binding to the crowded cyclobutane product.

  • Chromophore Activation Strategy: Use a chiral Lewis Acid that bathochromically shifts (red-shifts) the absorption of the substrate.[1]

    • Mechanism:[2][3][4][5] Irradiate at a wavelength where only the LA-substrate complex absorbs (e.g., 366 nm), while the free product and free substrate do not. This drives the equilibrium forward even if product binding is tight.

Comparative Data: Thermal vs. Lewis Acid Promoted
ParameterThermal [2+2]Lewis Acid Promoted [2+2]
Temperature High (>100°C)Low (-78°C to RT)
Stereoselectivity Low (Mixtures)High (Ligand Controlled)
Major Yield Killer PolymerizationProduct Inhibition (Catalyst Poisoning)
Substrate Scope Activated KetenesEnones, Acrylates, Allenes
Module 3: Isolation & Purification (The "Hidden" Yield Killer)

Many researchers synthesize the product successfully but lose it on the rotary evaporator or column.

Critical Protocol: Handling Volatile Cyclobutanes

Issue: Small cyclobutane derivatives (especially cyclobutanones and unsubstituted derivatives) are highly volatile and sublime easily. Issue: Cyclobutanes are acid-sensitive. Standard silica gel (pH ~5) can catalyze ring-opening or rearrangement to dienes.

Step-by-Step Isolation Guide:

  • Quench: Never concentrate the crude reaction mixture directly if Lewis Acids were used. Quench with Et3N/MeOH first.

  • Buffered Chromatography:

    • Preparation: Slurry silica gel in solvent containing 1% Triethylamine (Et3N).

    • Why? Neutralizes acidic sites on silica that trigger ring-opening.

  • Evaporation:

    • Do NOT use high vacuum (< 10 mbar) for compounds with MW < 200 g/mol .

    • Keep the water bath at < 30°C.[6]

    • Alternative: If the product is volatile, consider derivatizing in situ (e.g., forming the oxime or hydrazone of a cyclobutanone) to increase molecular weight before isolation.

Module 4: Advanced Troubleshooting (Q&A)

Q: My NMR shows the product, but it vanishes after workup. Is it decomposing? A: If it is a fused cyclobutane (e.g., bicyclo[3.2.0] system), it might be undergoing thermal retro-[2+2] (reversion to starting materials) or Cope rearrangement if heated.

  • Fix: Keep all workup steps below 40°C. Avoid distillation.

Q: I see a complex mixture of oligomers. A: This is typical of "runaway" radical polymerization.

  • Fix: Decrease substrate concentration (0.1 M

    
     0.01 M). High concentration favors intermolecular polymerization over the desired [2+2] cycloaddition.
    

Q: Can I use C-H functionalization on the ring? A: Yes, but the ring strain makes the C-H bonds unique. Directed C-H activation (e.g., using amide directing groups and Pd catalysis) is possible but requires avoiding conditions that insert metal into the strained C-C bond (oxidative addition into the ring).

References
  • Continuous Flow Photochemistry

    • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
    • Source: ACS Macro Letters (2024).[6]

    • [6]

  • Lewis Acid Catalysis & Chromophore Activation

    • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes.[7][8][9]

    • Source: NIH / PubMed Central (2023).
  • Flow Synthesis of Cyclobutenes

    • Continuous Flow Synthesis of Cyclobutenes Using LED Technology.
    • Source: Vapourtec / ResearchG
  • Stereoselective Synthesis

    • Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives.[10]

    • Source: Organic & Biomolecular Chemistry (2023).[9][10][11]

  • General Troubleshooting & Yield

    • Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
    • Source: BenchChem Technical Support.[3]

Sources

Technical Support Center: Synthesis of Mono-Carboxylic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of mono-carboxylic acid antibiotics. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis of these vital therapeutic agents. We will move beyond simple protocols to explore the underlying chemical principles, helping you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal analysis and actionable, step-by-step solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to form an amide bond between my carboxylic acid-containing fragment and an amine, but I am observing very low yields. My TLC analysis shows multiple spots, including unreacted starting materials. What is going wrong?

Answer: This is one ofthe most common hurdles in the synthesis of complex molecules like antibiotics. The direct reaction between a carboxylic acid and an amine is often unfavorable due to the formation of a non-reactive ammonium carboxylate salt[1]. To overcome this, the carboxylic acid must be "activated." Low yields typically stem from inefficient activation, side reactions involving the activated intermediate, or steric hindrance.

Causality and Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The most common strategy is to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[2].

    • Problem: This intermediate is highly reactive but can also be unstable. It can rearrange into an unreactive N-acylurea byproduct, which is often a major impurity and can complicate purification[3].

    • Solution: Perform the coupling in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). These additives react rapidly with the O-acylisourea to form an activated ester that is more stable, less prone to side reactions, and less likely to cause racemization at chiral centers, yet still reactive enough to couple with the amine[2].

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Switch to a more powerful coupling reagent. Phosphonium salts (e.g., PyBOP, HBTU) or uronium salts (e.g., HATU, HCTU) are generally more effective for hindered couplings than carbodiimides alone.

  • Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: Use a polar aprotic solvent like DMF or DCM. For EDC/HOBt couplings, running the reaction at 0°C initially and then allowing it to warm to room temperature can often improve yields by controlling the rate of side reactions[3].

Workflow: Troubleshooting Low Amide Coupling Yield

Below is a systematic workflow to diagnose and solve low-yield issues in amide bond formation.

G start Low Yield Observed check_activation Is an activating agent used? start->check_activation add_activator Add EDC or HATU check_activation->add_activator No check_additive Is an additive (HOBt/HOAt) present? check_activation->check_additive Yes add_activator->check_additive add_additive Add HOBt or HOAt to suppress side reactions check_additive->add_additive No check_solvent Solvent Optimization (DCM, DMF) check_additive->check_solvent Yes add_additive->check_solvent check_temp Temperature Optimization (0°C to RT) check_solvent->check_temp check_reagent Is coupling sterically hindered? check_temp->check_reagent stronger_reagent Use stronger coupling reagent (e.g., HATU, PyBOP) check_reagent->stronger_reagent Yes success Yield Improved check_reagent->success No stronger_reagent->success

Caption: Systematic workflow for troubleshooting low yields in amide coupling reactions.

Protocol: Screening Amide Coupling Conditions
  • Setup: In three separate vials, dissolve your carboxylic acid (1.0 eq) and amine (1.1 eq).

    • Vial A: Add EDC (1.2 eq) and HOBt (1.2 eq) in DCM.

    • Vial B: Add HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Vial C: Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride, then add the amine and a non-nucleophilic base like triethylamine[2][4].

  • Execution: Stir all reactions at 0°C for 30 minutes, then allow to warm to room temperature.

  • Monitoring: Monitor the reactions by TLC or LC-MS after 2, 6, and 24 hours.

  • Analysis: Compare the consumption of starting material and formation of the desired product to identify the optimal conditions.

Coupling ReagentAdditive/BaseCommon SolventKey Advantage
EDC HOBt / HOAtDCM / DMFCost-effective; water-soluble urea byproduct is easily removed.
HATU DIPEA / 2,4,6-CollidineDMFVery fast and efficient, especially for hindered couplings.
PyBOP DIPEADMF / CH3CNHigh efficiency, low racemization.
Acyl Chloride Et3N / PyridineDCM / THFHighly reactive; suitable when other methods fail.
Issue 2: Difficulty with Protecting Group Removal

Question: I have successfully synthesized my protected antibiotic, but I am struggling to deprotect the carboxylic acid. My attempts result in either no reaction or decomposition of the molecule. How can I resolve this?

Answer: Protecting the acidic proton of a carboxylic acid is often necessary to prevent it from interfering with basic or nucleophilic reagents used in other steps of the synthesis[5][6]. The choice of protecting group is critical and must be planned with the final deprotection step in mind, considering the stability of the entire molecule. Difficulties in deprotection usually arise from two main sources: steric hindrance around the protected group or incompatibility of the required deprotection conditions with other functional groups in the molecule[7].

Causality and Troubleshooting Steps:

  • Incompatible Deprotection Conditions: Many mono-carboxylic acid antibiotics are complex molecules with multiple sensitive functional groups. For example, using a strong base to hydrolyze a methyl ester might cause epimerization of a nearby stereocenter or cleavage of a lactone ring.

    • Solution: This highlights the importance of an orthogonal protection strategy . This strategy involves using protecting groups for different functional groups that can be removed under distinct, non-interfering conditions[8]. For example, you might protect an amine with a base-labile Fmoc group and the carboxylic acid with a benzyl ester that can be removed under neutral conditions via hydrogenolysis.

  • Steric Hindrance: If the protecting group is located in a sterically congested part of the molecule, reagents may have difficulty accessing it.

    • Solution: Increase the reaction temperature or use less bulky reagents. However, be cautious as this can lead to side reactions. If this fails, a redesign of the synthetic route with a more labile protecting group may be necessary.

Table: Common Carboxylic Acid Protecting Groups and Deprotection Conditions
Protecting GroupStructureDeprotection ConditionsOrthogonality & Notes
Methyl / Ethyl Ester -COOMe / -COOEtNaOH or LiOH (saponification); Strong Acid (H2SO4)Base/Acid Labile. Not ideal if other base- or acid-sensitive groups are present.
tert-Butyl (tBu) Ester -COOtBuStrong Acid (TFA, HCl) in DCMAcid Labile. Stable to base and hydrogenolysis. Good for orthogonal schemes[5].
Benzyl (Bn) Ester -COOBnH2, Pd/C (Hydrogenolysis)Hydrogenolysis. Stable to acid and base. Excellent for orthogonal protection[9].
Silyl Esters (e.g., TBDMS) -COOTBDMSFluoride source (TBAF); Mild acidFluoride/Acid Labile. Very labile and generally used for temporary protection[9].
Allyl (All) Ester -COOCH2CH=CH2Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavengerPd-catalyzed Cleavage. Stable to most acidic and basic conditions.
Diagram: Orthogonal Protection Strategy

This diagram illustrates the concept of using orthogonal protecting groups in the synthesis of a hypothetical molecule containing both an amine and a carboxylic acid.

G cluster_0 Protection Step cluster_1 Synthetic Steps cluster_2 Selective Deprotection Molecule H2N-Molecule-COOH P_Molecule Fmoc-HN-Molecule-COOBn Molecule->P_Molecule Add Fmoc-OSu Add Benzyl Bromide P_Molecule_Mod Fmoc-HN-Modified_Molecule-COOBn P_Molecule->P_Molecule_Mod Perform other reactions (e.g., peptide coupling) Deprotect_Amine H2N-Modified_Molecule-COOBn P_Molecule_Mod->Deprotect_Amine Piperidine (Base) Removes Fmoc Deprotect_Acid Fmoc-HN-Modified_Molecule-COOH P_Molecule_Mod->Deprotect_Acid H2, Pd/C Removes Benzyl

Caption: Orthogonal protection allows for the selective removal of one group while leaving the other intact.

Issue 3: Product Purification is Ineffective

Question: My reaction seems to be successful, but I am having extreme difficulty purifying my target mono-carboxylic acid antibiotic. It either streaks on my silica gel column or co-elutes with byproducts.

Answer: Purifying carboxylic acids can be challenging due to their polarity and acidic nature. They can interact strongly with the stationary phase in normal-phase chromatography (silica gel), leading to poor separation (streaking). Furthermore, their solubility can be highly pH-dependent, complicating liquid-liquid extractions.

Causality and Troubleshooting Steps:

  • Interaction with Silica Gel: The acidic proton of the carboxylic acid can strongly adsorb to the slightly acidic silica gel surface, causing tailing and streaking.

    • Solution 1: Modify the Mobile Phase. Add a small amount of a competitive acid, such as acetic acid or formic acid (~0.5-1%), to the eluent system (e.g., Hexane/Ethyl Acetate). This saturates the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Solution 2: Use Reversed-Phase Chromatography. This is often the superior method for polar compounds like carboxylic acids. Use a C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol[10]. To ensure the carboxylic acid is protonated and behaves consistently, add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases[10].

  • Inefficient Extraction: If your crude product contains neutral or basic impurities, a simple acid-base extraction can be highly effective.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with a mild aqueous base (e.g., saturated NaHCO3 solution). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers, then re-acidify the aqueous layer with dilute HCl to a pH well below the pKa of your acid (~pH 2-3). The protonated, neutral carboxylic acid will precipitate or can be extracted back into a fresh organic layer[11].

  • Alternative Purification Methods:

    • Ion-Exchange Chromatography: For antibiotics that are stable in aqueous solution, anion-exchange resins can be used to bind the carboxylate anion, allowing neutral or cationic impurities to be washed away[12].

    • Crystallization: If the compound is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, toluene/hexane) to find conditions that yield high-quality crystals[11].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving stereocontrol during the synthesis of complex mono-carboxylic acid antibiotics?

A1: Many biologically active antibiotics, such as (+)-Zincophorin, contain numerous stereocenters, and their biological activity is often dependent on a specific absolute configuration[13][14]. Achieving high stereocontrol is a paramount challenge. Key strategies include:

  • Substrate-Controlled Diastereoselection: Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of a new stereocenter. An example is the Cram-chelation controlled Grignard addition used in the synthesis of (+)-Zincophorin to set specific stereocenters[13][15].

  • Reagent-Controlled Asymmetric Synthesis: Employing chiral reagents, catalysts, or auxiliaries to induce stereoselectivity regardless of the substrate's inherent preference[16][17].

  • Reaction Condition Optimization: Temperature plays a crucial role. Reactions are often run at low temperatures (e.g., -78 °C) to minimize the energy of transition states and prevent epimerization (the flipping of a stereocenter), especially at positions alpha to a carbonyl group[7].

Q2: How can I activate a carboxylic acid for esterification, and how does this differ from activation for amidation?

A2: While the principle of converting the -OH into a good leaving group is the same, the methods can differ.

  • For Esterification: The most common method is the Fischer esterification , which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like H2SO4[18]. This is an equilibrium process, and using excess alcohol drives it towards the product. For more sensitive substrates, carbodiimide activators (like DCC) with an alcohol and a catalyst like DMAP can be used.

  • For Amidation: As discussed in the troubleshooting guide, direct acid catalysis is ineffective. Stronger activation via carbodiimides, phosphonium/uronium salts, or conversion to acyl chlorides is necessary to overcome the basicity of the amine nucleophile[4][19].

Q3: My antibiotic is poorly soluble in most common organic solvents. What strategies can I use to perform reactions and purify it?

A3: Poor solubility is a common problem, especially for complex, polar molecules or zwitterionic compounds[20].

  • Reaction Solvents: Highly polar aprotic solvents like DMF, DMSO, or NMP are often required. In some cases, a co-solvent system (e.g., THF/water) might be necessary.

  • Purification: Reversed-phase chromatography (C18) is typically the best approach for polar, poorly soluble compounds, as the mobile phase (water/acetonitrile) can often dissolve the sample[10]. For loading onto the column, the crude sample can be dissolved in a minimal amount of a strong solvent like DMF or DMSO and then loaded, or adsorbed onto a small amount of C18 silica (solid loading) if it precipitates upon dilution.

References

  • Song, Z., Lohse, A. G., & Hsung, R. P. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research, 43(6), 853-863.
  • Song, Z., Lohse, A. G., & Hsung, R. P. (2009). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin.
  • Royal Society of Chemistry. (2009). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Unknown Author. Carboxyl protecting groups. Source Not Available.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation.
  • MDPI. (2023).
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • NIH. (2018). dM-Dim for Carboxylic Acid Protection. PMC.
  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Source Not Available.
  • Unknown Author. Separation and Purification of Pharmaceuticals and Antibiotics. Source Not Available.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • PubMed. (2010). An ATP-independent strategy for amide bond formation in antibiotic biosynthesis. PubMed.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • LookChem. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Carmichaenine C synthesis. BenchChem.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
  • Drexel University. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University.
  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. Britannica.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy.
  • Chemistry LibreTexts. (2019). 22.10 Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?

Sources

Purification of cyclobutane carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Cyclobutane Carboxylic Acid (CBCA)

Ticket Subject: Optimization of CBCA Purification (CAS: 3721-95-7) Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Invisible" Acid Challenge

Welcome to the technical support portal. You are likely here because Cyclobutane Carboxylic Acid (CBCA) is failing standard purification protocols. This molecule presents a "perfect storm" of chromatographic challenges:

  • No Chromophore: It lacks a conjugated

    
    -system, making it invisible to standard UV detection (254 nm).
    
  • High Polarity: Its small size (

    
    ) and acid group (
    
    
    
    ) cause it to elute near the solvent front (void volume) in standard Reverse Phase (RP) runs.
  • Peak Tailing: The free carboxylic acid interacts aggressively with residual silanols on silica, leading to severe smearing.

This guide moves beyond generic advice to provide a self-validating protocol for isolating high-purity CBCA.

Module 1: Method Development & Detection

User Question: "I injected my sample, but I see no peaks. Is it stuck on the column?"

Technical Diagnosis: It is likely eluting, but your detector cannot see it. CBCA is transparent at 254 nm.

The Solution: You must switch detection strategies. Use the decision matrix below to select the correct hardware.

Table 1: Detector Compatibility Matrix
Detector TypeSuitabilityWavelength/SettingNotes
UV/Vis Low200–210 nmOnly works with UV-transparent solvents (Water, Acetonitrile). Methanol absorbs here and will mask the peak.
RI (Refractive Index) HighTemperature: 35°CBest for isocratic preparative runs. "Universal" detection but incompatible with gradients.
ELSD / CAD Optimal Nebulizer: 30–40°CIdeal for gradients. The acid is non-volatile enough to survive evaporation if the drift tube temp is kept low.
MS (Mass Spec) HighESI (-) ModeMonitor m/z 99 [M-H]⁻. Requires volatile mobile phase modifiers (Formic Acid/Ammonium Formate).

Module 2: Stationary & Mobile Phase Chemistry

User Question: "My peak is tailing badly and eluting too early. How do I fix this?"

Technical Diagnosis:

  • Early Elution: In neutral pH, CBCA exists as a carboxylate anion (

    
    ). It is too polar to stick to a C18 chain.
    
  • Tailing: The anionic form interacts ionically with positively charged sites or silanols on the silica backbone.

The Protocol: Ion Suppression You must force the molecule into its neutral, protonated form (


).
  • The "Rule of 2": The mobile phase pH must be at least 2 units below the analyte's

    
    .
    
    • CBCA

      
      .
      
    • Target pH:

      
      .
      
Recommended Systems

Option A: Reverse Phase (Preferred for Purity >98%)

  • Column: C18 (high carbon load) or "Aq" type (compatible with 100% water).

    • Why: Standard C18 may suffer "phase collapse" in the high-water conditions needed to retain this small molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%

    
     if using UV).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 0% B (hold 2 min)

    
     30% B over 15 min.
    
    • Note: CBCA elutes early; high organic content is unnecessary.

Option B: Normal Phase (Flash Purification)

  • Column: Silica Gel.

  • Mobile Phase: Hexane / Ethyl Acetate.[1]

  • Critical Additive: 1% Acetic Acid in the mobile phase.

    • Mechanism: The acetic acid saturates the silica's active sites, preventing the CBCA from sticking and tailing.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying CBCA based on your available equipment and purity requirements.

CBCA_Purification Start Start: Crude CBCA Mixture Check_Impurity Analyze Impurity Profile (GC or LC-MS) Start->Check_Impurity Decision_Scale Scale of Purification? Check_Impurity->Decision_Scale Path_Analytical Analytical / Small Scale (<100 mg) Decision_Scale->Path_Analytical Diagnostic Path_Prep Preparative Scale (>1 g) Decision_Scale->Path_Prep Isolation Detector_Check Detector Availability? Path_Analytical->Detector_Check Method_UV UV at 210 nm (Use H3PO4 modifier) Detector_Check->Method_UV Standard HPLC Method_ELSD ELSD / CAD (Use Formic Acid) Detector_Check->Method_ELSD Universal Result_Pure Pure CBCA Fractions Method_UV->Result_Pure Method_ELSD->Result_Pure Flash_Method Flash Chromatography Silica Gel Path_Prep->Flash_Method Modifier_Add CRITICAL: Add 1% Acetic Acid to Mobile Phase Flash_Method->Modifier_Add Modifier_Add->Result_Pure Workup Evaporation (Max 40°C to avoid sublimation) Result_Pure->Workup

Caption: Workflow logic for selecting detection and separation modes based on scale and equipment availability.

Module 4: Troubleshooting & FAQ

Q1: I am using UV at 210 nm, but the baseline is drifting upwards massively. Why?

  • Answer: You are likely using a gradient with Acetone or Ethyl Acetate, or low-quality Methanol. These solvents absorb UV at 210 nm.[2]

  • Fix: Switch to Acetonitrile (HPLC Grade) and Water. Ensure your modifier is Phosphoric Acid (transparent), not Formic Acid (which absorbs slightly below 210 nm, causing baseline drift).

Q2: Can I use basic mobile phases (High pH) to ionize it fully?

  • Answer: Technically yes, but practically risky. While fully ionized CBCA (

    
    ) is very soluble in water, it will have near-zero retention on C18 (eluting at the void). You would need a specialized Anion Exchange (SAX)  column to retain it at high pH.
    

Q3: I isolated the peak, but after rotary evaporation, my yield is low. Did it degrade?

  • Answer: CBCA is relatively volatile (Boiling Point ~195°C, but significant vapor pressure under high vacuum).

  • Fix: Do not heat the water bath above 40°C. Stop evaporation as soon as the solvent is removed. If using Flash (Hexane/EtOAc), the solvent removal is easier than removing water from Prep HPLC.

Q4: How do I separate CBCA from 1,1-cyclobutane dicarboxylic acid (the precursor)?

  • Answer: The dicarboxylic acid is much more polar (

    
    , 
    
    
    
    ).
    • In Reverse Phase: The dicarboxylic acid will elute before the mono-acid (CBCA).

    • In Normal Phase: The dicarboxylic acid will retain longer than CBCA.

References

  • Chemical Properties & pKa: Cyclobutanecarboxylic acid; CAS 3721-95-7. PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Detection of Non-Chromophoric Acids: Strategies for the HPLC Analysis of Non-Chromophoric Compounds. Veeprho Laboratories. Available at: [Link]

  • Mobile Phase Optimization: The Role of pH in LC Separations of Organic Acids. Phenomenex Technical Guides. Available at: [Link]

  • Mixed-Mode Solutions: Separation of Cyclobutanecarboxylic acid on Newcrom R1. SIELC Technologies.[3] Available at: [Link]

Sources

Overcoming steric hindrance in reactions with tert-butyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance & tert-Butyl Chemistry Ticket ID: #TBU-992 Subject: Overcoming Reactivity Blocks in tert-Butyl (


-Bu) Substrates
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Welcome to the High-Sterics Support Module

You are likely here because a standard protocol failed. The tert-butyl group (


-Bu) is deceptive; it looks like a simple alkyl group, but with an 

-value of ~4.9 kcal/mol, it is a "molecular wall." It locks conformations, blocks nucleophilic trajectories (Burgi-Dunitz angle), and destabilizes transition states.

This guide is not a textbook. It is a troubleshooting manual designed to bypass these specific kinetic barriers using catalyst architecture, mechanism switching, and transmetallation strategies.

Quick Diagnostics: Select Your Problem

  • Issue A: "My nucleophile won't attack my

    
    -Bu ketone/aldehyde." 
    
    
    
  • Issue B: "I can't couple my

    
    -Bu amine or halide (Buchwald/Suzuki)." 
    
    
    
  • Issue C: "My esterification yield is <10%."

    
    
    
  • Issue D: "I need to substitute a halogen on a

    
    -Bu group (
    
    
    
    /
    
    
    )."
    
    

Visual Workflow: Protocol Decision Matrix

Use this logic tree to select the correct methodology for your hindered substrate.

TBu_Decision_Tree Start START: Select Reaction Type Q1 Carbonyl Addition? Start->Q1 Q2 Cross-Coupling (C-C, C-N)? Start->Q2 Q3 Ester Formation? Start->Q3 Grignard Standard Grignard Fails (Enolization/Reduction) Q1->Grignard Yes Pd_Fail Standard Pd(PPh3)4 Fails (No Oxidative Addition) Q2->Pd_Fail Yes Fischer Fischer/DCC Fails (Acyl Transfer Blocked) Q3->Fischer Yes CeCl3 SOLUTION: Organocerium (Luche-type Addition) Grignard->CeCl3 Switch Protocol Ligand SOLUTION: Dialkylbiaryl Phosphines (Buchwald Ligands) Pd_Fail->Ligand Switch Ligand Yamaguchi SOLUTION: Yamaguchi Protocol (Mixed Anhydride + DMAP) Fischer->Yamaguchi Switch Reagent

Figure 1: Decision matrix for selecting high-steric protocols. Blue nodes indicate decision points; Red nodes indicate common failure modes; Green nodes indicate the technical solution.

Module 1: Nucleophilic Addition (The Organocerium Solution)

The Problem: Adding a Grignard (


) or Organolithium (

) to a

-Bu ketone often fails. The bulky

-Bu group blocks the attack, and the basicity of the reagent causes enolization (stripping an

-proton) or reduction (hydride transfer) instead of addition.

The Solution: Transmetallation to Cerium (III) Organocerium reagents are highly nucleophilic but much less basic than their Li/Mg counterparts. This suppresses enolization and forces 1,2-addition.

Protocol: Organocerium Addition

ParameterSpecificationReason
Reagent Anhydrous

(beads or powder)
Source of Ce(III).[1] Must be bone-dry.
Solvent THF (Tetrahydrofuran)Essential for coordinating Ce species.
Activation Stir

for 2h min. (or sonicate 1h)
"Sleeping"

is the #1 cause of failure.
Temp

to

Controls exotherm during transmetallation.

Step-by-Step:

  • Drying: Place

    
     (approx. 1.5 eq) in a flask. Heat to 
    
    
    
    under high vacuum (
    
    
    mmHg) for 2–4 hours. Tip: A stir bar should crush the resulting powder easily when dry.
  • Suspension: Cool to RT under Argon. Add dry THF. Stir vigorously for at least 2 hours (or sonicate). The suspension must look milky/finely dispersed.

  • Transmetallation: Cool to

    
    . Add your Organolithium (
    
    
    
    ) dropwise. Stir for 30–60 mins. The solution usually turns yellow/orange.
    • Chemistry:

      
      
      
  • Addition: Add your hindered ketone (dissolved in minimal THF) dropwise.

  • Warm & Quench: Allow to warm to

    
     (or RT if extremely hindered). Quench with dilute 
    
    
    
    .

Module 2: Cross-Coupling (Buchwald Ligand Architecture)

The Problem: In Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig), the


-Bu group hinders "Reductive Elimination" (forming the final bond) or prevents the amine from binding to the metal center. Standard ligands like 

or dppf are too small; they allow the metal to get "crowded out."

The Solution: Bulky, Electron-Rich Phosphines You need ligands that are bulky themselves. This seems counter-intuitive, but bulky ligands (like Buchwald's dialkylbiaryl phosphines) force the Palladium into a mono-ligated species (


), which is the active catalyst. They also create a "protective pocket" that facilitates the difficult reductive elimination.

Recommended Ligands:

Substrate TypeRecommended LigandCatalyst Precursor

-Bu Amine / Aniline
BrettPhos or tBuXPhos

or Pd-G3/G4 precatalysts

-Bu Aryl Halide
XPhos or RuPhos

Hindered Suzuki SPhos

is rarely sufficient; use SPhos-Pd-G2

Troubleshooting Checklist:

  • Base Choice: If using

    
    -Bu amine, avoid 
    
    
    
    (reversibility issues). Use LHMDS or
    
    
    .[2]
  • Temperature: Hindered couplings often require

    
    . Use toluene or dioxane.
    
  • Pre-catalysts: Do not mix Pd source and ligand in situ if possible. Use pre-formed catalysts (e.g., XPhos Pd G4) to ensure the active species forms immediately.

Module 3: Esterification (The Yamaguchi Protocol)

The Problem: Fischer esterification (


) relies on equilibrium and is too slow for 

-Bu alcohols or acids. Steglich esterification (DCC/DMAP) often results in N-acylurea side products because the acyl transfer is slower than the rearrangement.

The Solution: Yamaguchi Esterification This method uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[3][4][5] The tricholorophenyl group is electron-withdrawing and bulky, making the carbonyl highly electrophilic but only accessible to a "shuttle" catalyst (DMAP).

Mechanism Visualization:

Yamaguchi_Mech Step1 Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride (Highly Electrophilic) Step1->MixedAnhydride + TEA Reagent Yamaguchi Reagent (2,4,6-Cl3-Ph-COCl) Reagent->MixedAnhydride DMAP_Attack DMAP Attack (Acyl-Pyridinium) MixedAnhydride->DMAP_Attack Regioselective Attack Product Hindered Ester (R-COO-tBu) DMAP_Attack->Product + t-BuOH

Figure 2: The Yamaguchi mechanism. The mixed anhydride prevents self-reaction, while DMAP acts as a nucleophilic shuttle to transfer the acyl group to the hindered alcohol.

Protocol:

  • Anhydride Formation: Dissolve Acid (1.0 eq) and TEA (1.2 eq) in Toluene. Add Yamaguchi Reagent (1.1 eq). Stir 1h at RT. (Precipitate forms).

  • Acyl Transfer: Add the hindered Alcohol (1.0–1.5 eq) and DMAP (1.0–2.0 eq) .

    • Critical Note: Unlike Steglich (where DMAP is catalytic), Yamaguchi with hindered substrates often requires stoichiometric DMAP to drive the equilibrium.

  • Reaction: Heat to

    
    
    
    
    . Monitor by TLC.

Module 4: Substitution ( vs )

The Reality Check: You cannot perform an


 reaction on a tertiary carbon (

-Bu-X). The steric wall prevents back-side attack. Do not attempt it.

Strategy:


 Solvolysis 
You must encourage the leaving group to depart first, forming a carbocation.
  • Solvent: Use high-dielectric, polar protic solvents (MeOH, EtOH, Formic Acid, or mixtures with

    
    ). This stabilizes the transition state leading to the carbocation.
    
  • Lewis Acid Assistance: If the leaving group is a halogen, add

    
     or 
    
    
    
    . The Silver (
    
    
    ) has a high affinity for halogens, precipitating
    
    
    and ripping the halide off to force carbocation formation.
  • Scavengers: Add a weak, non-nucleophilic base (e.g., 2,6-lutidine) to neutralize acid generated, preventing reversibility or degradation.

References & Authority

  • Yamaguchi Esterification: Inanaga, J., et al.[3][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[3]

  • Organocerium Reagents: Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Steric Parameters (

    
    -Values):  Winstein, S., & Holness, N. J. "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 1955. 
    

Disclaimer: These protocols involve hazardous reagents (Organolithiums, Acid Chlorides). Always review MSDS and perform risk assessments before experimentation.

Sources

Preventing overoxidation in the hydroxylation of tert-butyl C-H bonds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Overoxidation in tert-Butyl C-H Hydroxylation

Welcome to the Advanced C-H Functionalization Support Center. I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide designed to troubleshoot and optimize the hydroxylation of tert-butyl groups (


).

This transformation presents a unique thermodynamic pitfall: The product (a primary alcohol) is inherently more reactive toward oxidation than the starting alkane. Without intervention, the reaction rapidly progresses to the aldehyde or carboxylic acid.[1]

PART 1: Diagnostic Workflow & Method Selection[1]

Before modifying your reaction parameters, select the correct catalytic manifold based on your substrate's topology.[1]

CH_Selection_Matrix Start Substrate Analysis: tert-Butyl Hydroxylation DirectingGroup Does substrate have a coordinating group? (Amide, Acid, Pyridine) Start->DirectingGroup YesDG Yes: Directed C-H Activation DirectingGroup->YesDG Coordinating Motif Present NoDG No: Innate C-H Functionalization DirectingGroup->NoDG Aliphatic Backbone Only PdSystem Pd(II) Catalysis (Yu-Wasa Protocols) YesDG->PdSystem Ligand Ligand: MPAA / Pyridone (Prevents di-hydroxylation) PdSystem->Ligand FeSystem Fe/Mn Catalysis (White/Costas Protocols) NoDG->FeSystem ElectronicControl Strategy: Polarity Reversal (Fe(CF3-PDP) + HFIP) FeSystem->ElectronicControl

Figure 1: Decision matrix for selecting the appropriate catalytic system to minimize overoxidation risks.

PART 2: Non-Directed Systems (Iron/Manganese Catalysis)[1]

The Challenge: In radical rebound mechanisms (Fe/Mn), the


-C-H bonds of the formed alcohol are hydridic and weaker (BDE ~92 kcal/mol) than the primary C-H bonds of the tert-butyl group (BDE ~98 kcal/mol).[1]
The Solution: Electronic Deactivation (Polarity Reversal). [1]
1. Catalyst Selection: The "Electrophilic Wall"

Do not use standard Fe(PDP) if overoxidation is your primary failure mode.[1] Switch to electron-deficient variants.

  • Recommended Catalyst: Fe(CF

    
    -PDP)  or [Mn(CF
    
    
    
    bpeb)(OTf)
    
    
    ]
    .[1]
  • Mechanism: These catalysts generate extremely electrophilic metal-oxo species.[1] While the alcohol product has weaker bonds, the hydroxyl group is inductively withdrawing (EWG).[1] An electrophilic catalyst is repelled by the electron-deficient nature of the product's

    
    -C-H bond, effectively "ignoring" the product and reacting with the more electron-rich starting material.[1]
    
2. Solvent Engineering: The Fluorinated Shield[1]
  • Protocol: Run reactions in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) mixed with nitromethane or acetonitrile.

  • Why it works: HFIP is a strong Hydrogen Bond Donor (HBD).[1] It hydrogen-bonds to the oxygen of the formed alcohol product.[1][2] This H-bond withdraws electron density from the oxygen, which in turn deactivates the adjacent

    
    -C-H bonds toward electrophilic attack.[1][2]
    
3. Operational Protocol: Slow Addition

Standard Operating Procedure (SOP-01): Fe(CF


-PDP) Hydroxylation 
ParameterSettingRationale
Catalyst Loading 5–10 mol%Split into 3 portions to maintain active lifetime.
Oxidant 50% H

O

(aq)
High concentration minimizes water volume.[1]
Addition Rate Strictly Dropwise Syringe pump over 45–60 mins.[1] Keeping [Oxidant] low prevents non-selective radical chains.[1]
Co-Catalyst Acetic Acid (0.5 equiv)Facilitates proton transfer in the O-O cleavage step.[1]
Temperature 0 °C to RTLower temp favors selectivity over conversion.[1]
PART 3: Directed Systems (Palladium Catalysis)

The Challenge: Directed C-H activation is less prone to aldehyde formation but suffers from di-hydroxylation (activating a second methyl group on the tert-butyl scaffold).[1]

1. Ligand-Accelerated Catalysis

Use MPAA (Mono-N-protected amino acid) ligands or Bidentate Pyridone ligands.[1]

  • Key Insight: These ligands lower the transition state energy for the C-H cleavage step.[1] By accelerating the first hydroxylation, you can stop the reaction before the second activation occurs.[1]

  • Reference Standard: Pd(OAc)

    
     + Acetyl-Isoleucine (Ac-Ile-OH) or CarboxPyridone ligands.[1]
    
PART 4: Troubleshooting & FAQs

Q1: I am seeing significant conversion to the aldehyde (R-C(CH


)

CHO). How do I stop at the alcohol?
  • Diagnosis: Your catalyst is not sensitive enough to the inductive effects of the product.[1]

  • Fix:

    • Switch from Fe(PDP) to Fe(CF

      
      -PDP) .[1]
      
    • Add HFIP (20-50% v/v) to your solvent system.[1]

    • Reduce Conversion: Stop the reaction at 50-60% conversion. It is better to recycle starting material than to separate overoxidized byproducts.[1]

Q2: My reaction yields a mixture of mono-alcohol and diol (hydroxylation of two methyl groups).

  • Diagnosis: The reaction is kinetically uncontrolled.[1]

  • Fix: Decrease the oxidant equivalents (from 3.0 to 1.2 equiv). Use the Iterative Addition Protocol : Add 1 mol% catalyst + 0.5 equiv oxidant, stir 10 min. Check LCMS. Repeat only if starting material persists.[1]

Q3: The reaction stalls after 10 minutes.

  • Diagnosis: Catalyst death (dimerization to

    
    -oxo species).[1]
    
  • Fix: Ensure you are using Acetic Acid (0.5 equiv) as a co-catalyst.[1][3] It prevents the formation of inactive iron dimers.[1]

PART 5: Visualizing the "Polarity Reversal" Mechanism

This diagram illustrates why the combination of an electron-deficient catalyst and HFIP solvent protects your product.

Polarity_Reversal Substrate Substrate (tert-Butyl) Catalyst Catalyst Fe(CF3-PDP) (Highly Electrophilic) Substrate->Catalyst Fast Reaction (Electron Rich C-H) Product Product (Primary Alcohol) Catalyst->Product Repulsion (No Reaction) HFIP HFIP Solvent (H-Bond Donor) Product->HFIP H-Bonding (Deactivates O) HFIP->Product Inductive Withdrawal

Figure 2: The "Polarity Reversal" mechanism. HFIP hydrogen bonding and catalyst electrophilicity combine to make the product less reactive than the substrate.[1]

References
  • Chen, M. S., & White, M. C. (2007).[1] A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science. [Link][1]

  • Howell, J. M., Feng, K., Clark, J. R., Trzepkowski, L. J., & White, M. C. (2015).[1] Remote Oxidation of Aliphatic C–H Bonds in Nitrogen-Containing Molecules.[1] Journal of the American Chemical Society. [Link][4]

  • Milan, M., Bietti, M., & Costas, M. (2017).[1] Highly Enantioselective Oxidation of Nonactivated Aliphatic C–H Bonds with Hydrogen Peroxide Catalyzed by Manganese Complexes.[1] ACS Central Science. [Link][1]

  • Li, Z., Park, H. S., Qiao, J. X., Yeung, K.-S., & Yu, J.-Q. (2022).[1][5] Ligand-Enabled C–H Hydroxylation with Aqueous H2O2 at Room Temperature.[1][5] Journal of the American Chemical Society. [Link][4]

  • Gormisky, P. E., & White, M. C. (2013).[1] Catalyst-Controlled Aliphatic C–H Oxidations with a Predictive Model for Site-Selectivity. Journal of the American Chemical Society. [Link][4][6]

Sources

Catalyst deactivation in enantioselective arylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Enantioselective Arylation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Troubleshooting yield loss, ee erosion, and kinetic stalling in asymmetric C-C bond formation.

Introduction: The "Black Box" of Deactivation

Welcome. If you are reading this, your reaction likely failed late-stage, or your Design of Experiments (DoE) is showing inconsistent kinetics. In enantioselective arylation—particularly with Rhodium (Hayashi-Miyaura) and Palladium (α-arylation)—catalyst deactivation is rarely a binary "on/off" event. It is a dynamic competition between the productive cycle and off-cycle resting states.

This guide moves beyond basic "check your inert gas" advice. We will isolate whether your catalyst is dying (irreversible), sleeping (reversible inhibition), or aggregating.

Module 1: Diagnostic Triage (Is it Dead or Sleeping?)

Before altering your screen, you must diagnose the mode of failure. A reaction that stalls at 60% conversion requires a different fix than one that reaches 100% conversion with 0% ee.

Q: The reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: You likely have Product Inhibition or Irreversible Poisoning. If adding fresh catalyst fails to restart the reaction, the poison is likely in the matrix (e.g., a byproduct acting as a ligand trap). If fresh catalyst restarts it, the original catalyst decomposed.

Protocol: The "Standard Addition" Kinetic Test Do not rely on endpoint yield. You must visualize the rate order.

  • Baseline Run: Run the reaction under standard conditions. Monitor conversion vs. time (GC/HPLC) until the stall (e.g., t=2 hrs).

  • The Spike: At t=2 hrs, inject a fresh equivalent of the limiting reagent .

    • Scenario A (Rate resumes): The catalyst is alive; reagents were consumed or degraded.

    • Scenario B (No rate change): The catalyst is dead or inhibited.

  • The Catalyst Spike: In a separate run, at the stall point, inject fresh catalyst (dissolved in degassed solvent).

    • Scenario C (Rate resumes): The original catalyst died (thermal/oxidative death).

    • Scenario D (No rate change):Global Poisoning. The product or a byproduct is chelating the metal, or the substrate contains a poison (e.g., thiols, halides) that instantly kills the new catalyst.

Visualizing the Diagnostic Logic

DiagnosticFlow Start Reaction Stalls/Fails CheckColor Visual Check: Precipitation/Black Metal? Start->CheckColor Aggreg Irreversible Aggregation (Pd Black / Rh Colloids) CheckColor->Aggreg Yes KineticTest Perform Standard Addition Test CheckColor->KineticTest No AddSubstrate Add Fresh Substrate at Stall Point KineticTest->AddSubstrate Resumes1 Rate Resumes AddSubstrate->Resumes1 StaysStalled1 Stalls AddSubstrate->StaysStalled1 ReagentDeath Reagent Decomposition (e.g., Boronic Acid Dehydration) Resumes1->ReagentDeath AddCat Add Fresh Catalyst at Stall Point StaysStalled1->AddCat Resumes2 Rate Resumes AddCat->Resumes2 StaysStalled2 Stalls AddCat->StaysStalled2 CatDeath Catalyst Decomposition (Oxidation/Ligand Loss) Resumes2->CatDeath ProductInhib Product Inhibition or Matrix Poison StaysStalled2->ProductInhib

Caption: Decision tree for diagnosing kinetic stalling. Differentiates between reagent failure, catalyst death, and product inhibition.

Module 2: Rhodium-Catalyzed Arylation (Hayashi-Miyaura)

Context: Rh(I)/chiral diene or bis-phosphine systems. Common in conjugate additions to enones.

Q: My ee is eroding over time, or the reaction requires a huge excess of boronic acid. What is happening?

A: The "Water Paradox" is likely destabilizing your Boron source.

In Hayashi-Miyaura chemistry, the active transmetallating species is the boronate [Rb(OH)3]-, not the boronic acid or the boroxine (anhydride).

  • Too little water: The boroxine (often the commercial form of the reagent) does not hydrolyze to the acid. The reaction never starts (Induction period).

  • Too much water: Promotes Protodeboronation . The aryl-boron bond hydrolyzes to plain arene (Ar-H), consuming your reagent without forming product.

  • Mechanism of Failure: If the boronic acid degrades, the stoichiometry shifts. If the Rh-ligand complex hydrolyzes (common with phosphoramidites), the metal becomes achiral (racemic background reaction) or inactive.

Troubleshooting Table: Rhodium Specifics

SymptomProbable CauseCorrective Action
Low Yield, High ee Protodeboronation of Boronic Acid.Increase Boronic Acid equivalents (2.0–3.0 equiv). Add water slowly or use a biphasic system with controlled pH.
Low ee, High Yield Ligand dissociation or oxidation.Use excess ligand (1.1:1 L:M ratio). Check solvent degassing (freeze-pump-thaw).
Induction Period Slow hydrolysis of Boroxine.Pre-stir the boronic acid with the base/water for 30 mins before adding the Rh-catalyst.

Module 3: Palladium Aggregation (The "Black Death")

Context: Enantioselective


-arylation or Suzuki couplings.
Issue:  The reaction solution turns from yellow/orange to dark brown/black, and conversion stops.
Q: Why does my Pd reaction turn black? I used a glovebox.

A: You have reached the solubility limit of the Pd(0) species, leading to irreversible aggregation.

Enantioselective catalysts (e.g., Pd-BINAP, Pd-Phosphoramidite) are often less stable than their achiral cousins (like Pd-PPh3) because the ligands are bulkier and more prone to dissociation. Once a ligand dissociates, the "naked" Pd(0) atoms cluster into nanoparticles (Pd-black). These nanoparticles are catalytically active for racemic reactions (destroying ee) or completely inactive for the desired pathway.

The "Non-Linear Effect" (NLE) Diagnostic This is the gold-standard experiment to test for aggregation.

  • Concept: If the catalyst exists as a monomer, the Product ee (

    
    ) should be linearly proportional to the Catalyst ee (
    
    
    
    ).
  • The Test: Run the reaction with catalyst of varying enantiopurity (e.g., 100%, 50%, 20% ee).

  • Interpretation:

    • Linear: Monomeric, active catalyst.

    • Positive Non-Linearity (+NLE): The heterochiral dimer (R,S-dimer) is more stable (aggregates out) or less active than the homochiral dimer. This is actually "Auto-purification."

    • Negative Non-Linearity (-NLE): The catalytic system is aggregating into a form where the racemic species is highly active. This is a red flag for Pd-black formation.

Protocol: Preventing Pd-Black

  • Ligand Loading: Never use 1:1. Use 1.2:1 or 1.5:1 (Ligand:Metal). The excess ligand shifts the equilibrium toward the bound [L-Pd] species.

  • Concentration: High concentration favors aggregation (second-order process). Dilute the reaction (e.g., from 0.5 M to 0.1 M).

  • Stabilizers: For extreme cases, add 5-10 mol% of an olefin stabilizer like maleic anhydride (if compatible) to sequester Pd(0) during the reductive elimination step.

Module 4: Impurity Management

Q: Can I use commercial Boronic Acids "as is"?

A: Rarely, if kinetics matter. Commercial boronic acids are often mixtures of the acid [RB(OH)2] and the boroxine anhydride [(RBO)3]. The ratio varies by batch and age.

  • Impact: This throws off your stoichiometry. 1 mole of Boroxine = 3 moles of Boron, but it releases 3 moles of water upon hydrolysis.

  • Fix: Recrystallize boronic acids or convert them to Potassium Trifluoroborate salts (R-BF3K) . These are air-stable, have exact stoichiometry, and release the active boronic acid slowly (reservoir effect), preventing catalyst saturation.

Q: What about Halides?

A: Halide Inhibition. In Rh-catalyzed reactions, halide ions (Cl-, Br-, I-) from the precursor (e.g., [Rh(cod)Cl]2) can bridge and form inactive dimers.

  • Fix: Ensure you are using a silver salt scavenger (e.g., AgBF4, AgSbF6) during catalyst generation to strip the halides, or use halide-free precursors like [Rh(cod)(acac)].

References

  • Mechanistic Studies on Rh-Catalyzed Arylation

    • Hayashi, T., & Takahashi, M. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition to 1-Alkenylphosphonates. Journal of the American Chemical Society.[1] Link

  • Non-Linear Effects & Aggregation

    • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

  • Pd-Black Formation & Prevention

    • Biscoe, M. R., & Buchwald, S. L. (2009).[2] Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters. Link

  • Kinetic Profiling (CAKE/Standard Addition)

    • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition. Link

  • Boronic Acid/Boroxine Equilibrium

    • Knapp, D. M., et al. (2010). Amide Activation in Suzuki−Miyaura Couplings. Journal of the American Chemical Society.[1] Link

Sources

Troubleshooting low yields in dicyclohexylcarbodiimide esterifications

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DCC-YIELD-OPT-001 Subject: Troubleshooting Low Yields in Carbodiimide-Mediated Esterifications Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Diagnostic: Why Your Reaction Failed

Status: Analysis Complete

If your Steglich esterification yielded a stubborn urea byproduct and very little ester, the failure likely occurred at the molecular intermediate stage. The reaction is a race between two pathways: productive acyl transfer and the unproductive


-acylurea rearrangement .
The Mechanistic Bifurcation

When Dicyclohexylcarbodiimide (DCC) activates a carboxylic acid, it forms an


-acylisourea  intermediate.[1][2][3][4] This intermediate is unstable and faces a critical choice:
  • The Productive Path: Nucleophilic attack by the alcohol (catalyzed by DMAP) to form the ester.[3]

  • The Failure Path: An intramolecular 1,3-rearrangement to form stable, unreactive

    
    -acylurea .[5]
    

Critical Insight: Without sufficient DMAP or in the presence of steric hindrance, the rearrangement (Path 2) becomes the dominant thermodynamic sink. Once


-acylurea forms, it is irreversible.

SteglichMechanism Acid Carboxylic Acid (R-COOH) Inter O-Acylisourea (Reactive Intermediate) Acid->Inter + DCC DCC DCC DCC->Inter Rearrange 1,3-Rearrangement (Slow without Catalyst) Inter->Rearrange Steric Delay or No DMAP DMAP_Cycle DMAP Catalysis (Fast Acyl Transfer) Inter->DMAP_Cycle + Alcohol NAcyl N-Acylurea (Dead End Byproduct) Rearrange->NAcyl Product Target Ester + DCU DMAP_Cycle->Product Rapid

Figure 1: The Kinetic Competition. The reaction requires DMAP to accelerate the productive path before the intermediate rearranges into the N-acylurea dead end.[6]

Standard Operating Procedure (SOP)

Status: Protocol Validated

To guarantee the "Productive Path," you must adhere to a strict order of operations. The following protocol minimizes rearrangement and maximizes yield.

The "Cold-Start" Protocol
  • Drying: Flame-dry all glassware. Moisture hydrolyzes the

    
    -acylisourea back to the starting acid and DCU.
    
  • Solvent: Use anhydrous Dichloromethane (DCM).

    • Why? DCM is non-polar enough to precipitate DCU (aiding purification) but polar enough to dissolve reactants. Avoid THF if possible, as it can promote rearrangement [1].

  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • Alcohol: 1.0 - 1.2 equiv

    • DCC: 1.1 - 1.2 equiv

    • DMAP: 0.05 - 0.10 equiv (5-10 mol%)

  • Addition Order (Critical):

    • Dissolve Acid, Alcohol, and DMAP in DCM.

    • Cool the mixture to 0°C .

    • Add DCC last (dissolved in a small amount of DCM) dropwise.

    • Reasoning: Adding DCC to a warm mixture or without the alcohol present generates the intermediate immediately. If the alcohol isn't there to intercept it, the intermediate rearranges.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield + White Precipitate

-acylurea formation (Rearrangement)
Increase DMAP to 10-20 mol%. Ensure reaction stays at 0°C during DCC addition.
Starting Material Remains Hydrolysis due to moistureUse freshly distilled DCM. Ensure DCC quality (waxy solid, not crumbly powder).
Dark/Black Reaction DCC decomposition or amine oxidationDistill DCC or use fresh bottle. Ensure inert atmosphere (Argon/N2).
Product Co-elutes with Byproduct DCU trailing on columnSee "Purification" section below. Switch to EDC-HCl.

The Purification Nightmare: Removing DCU

Status: Workflow Optimization

Dicyclohexylurea (DCU) is the bane of this reaction.[7] It is sparingly soluble in almost everything, causing it to clog filters, crash out on columns, and contaminate NMRs.

The "Crash and Filter" Workflow

Do not rely solely on column chromatography. Bulk removal is required first.

  • Filtration: Filter the cold reaction mixture through a sintered glass frit (porosity M). Rinse the cake with cold DCM.

  • The "Anti-Solvent" Crash:

    • Concentrate the filtrate to a small volume.

    • Add cold Diethyl Ether or Hexane .[8]

    • Place in a freezer (-20°C) for 1 hour.

    • Filter again.[8][9] DCU is virtually insoluble in ether/hexane.

  • Chemical Wash:

    • If your product is acid-stable, wash the organic layer with 0.5M HCl. This removes DMAP and any unreacted amine.

    • Wash with saturated NaHCO

      
       to remove unreacted acid.[10]
      

DCURemoval Start Crude Reaction Mixture (DCM) Filter1 1. Cold Filtration (Remove Bulk DCU) Start->Filter1 Conc Concentrate Filtrate Filter1->Conc Ether Add Cold Et2O/Hexane & Freeze (-20°C) Conc->Ether Filter2 2. Secondary Filtration (Remove Residual DCU) Ether->Filter2 Check Is Product Acid Stable? Filter2->Check Wash Wash w/ 0.5M HCl (Removes DMAP) Check->Wash Yes Col Column Chromatography Check->Col No Wash->Col

Figure 2: The DCU Remediation Workflow. Multi-stage precipitation is required before chromatography to prevent column clogging.

Alternative Reagents: When to Abandon DCC

Status: Recommendation

If DCU removal remains impossible, or yields are consistently <50%, switch coupling agents.

Reagent Comparison Data
ReagentByproductSolubility of ByproductBest For...Cost
DCC Dicyclohexylurea (DCU)Insoluble in most solvents (nightmare)Large scale, simple estersLow
EDC·HCl Urea derivativeWater Soluble Acid-sensitive products, easy workupHigh
DIC DiisopropylureaSoluble in DCM/OrganicSolid-phase synthesis (washes away)Medium

Recommendation: For small-scale research (<5g) or high-value intermediates, always use EDC·HCl . The byproduct washes away with water, eliminating the filtration/precipitation steps entirely [2].

Frequently Asked Questions (FAQ)

Q: Can I use THF instead of DCM? A: You can, but yields often drop. THF is a polar ether that stabilizes the transition state for the 1,3-rearrangement, increasing


-acylurea formation. If solubility requires THF, double your DMAP loading to speed up the productive path.

Q: My product has the same Rf as DCU. How do I separate them? A: This is common.

  • Try the "Anti-Solvent Crash" (Section 3).

  • Switch the chromatography solvent.[11] DCU is slightly soluble in EtOAc but very insoluble in Toluene. Try running your column in Toluene/EtOAc mixtures.

  • Switch to EDC[8][10]·HCl for the next run.

Q: Why do I need DMAP? Can't I just use DCC? A: For esterification, DMAP is non-negotiable. Without it, the alcohol is not nucleophilic enough to attack the


-acylisourea before it rearranges. DMAP acts as an acyl-transfer catalyst, forming a highly reactive 

-acylpyridinium intermediate [3].[6]
References
  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3][5] Angew.[5][12][13] Chem. Int. Ed.1978 , 17, 522–524.[3][5][12] Link

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids."[5] Green Chem.[5]2021 , 23, 6405–6413.[5] Link

  • Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[5][12][13] Chem. Int. Ed.1978 , 17, 569–583. Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Carboxylic acids represent a unique analytical challenge in mass spectrometry due to their high polarity, tendency to form dimers, and low volatility. While Electron Ionization (EI) provides rich structural fingerprints for library matching, it often fails to yield a molecular ion (


) for free acids. Conversely, Electrospray Ionization (ESI) in negative mode offers molecular weight confirmation but lacks structural detail without tandem MS (MS/MS).

This guide objectively compares these ionization behaviors and evaluates derivatization strategies (Methylation vs. Silylation) to provide a decision-making framework for researchers characterizing pharmaceutical intermediates, metabolites, and fatty acids.

Part 1: Mechanistic Foundations

Understanding the fragmentation logic is prerequisite to interpreting spectra.[1] Carboxylic acids fragment through two dominant pathways:


-Cleavage  and the McLafferty Rearrangement .[2]
The McLafferty Rearrangement (The "Gold Standard")

For acids with a carbon chain of at least 4 carbons (containing a


-hydrogen), the McLafferty rearrangement is the diagnostic pathway. It proceeds via a six-membered transition state, transferring a 

-hydrogen to the carbonyl oxygen.[1]
  • Diagnostic Peak (Free Acids):

    
     60
    
  • Diagnostic Peak (Methyl Esters):

    
     74
    
-Cleavage

This involves the breaking of the bond adjacent to the carbonyl group.[2]

  • Loss of OH:

    
    
    
  • Loss of COOH:

    
     (Often the base peak in short-chain acids).
    
Visualization of Fragmentation Pathways

McLafferty M_Ion Molecular Ion (M+) Radical Cation Gamma_H Gamma-Hydrogen Transfer M_Ion->Gamma_H Excitation Transition 6-Membered Transition State Gamma_H->Transition Rearrangement Fragment_Olefin Neutral Olefin (Not Detected) Transition->Fragment_Olefin Cleavage Fragment_Enol Enol Radical Cation (Detected) Transition->Fragment_Enol m/z 60 (Acid) m/z 74 (Me-Ester)

Figure 1: The McLafferty Rearrangement pathway.[2][3] The detection of the Enol Radical Cation is the primary identifier for aliphatic carboxylic acids and their esters.

Part 2: Comparative Analysis of Ionization Techniques

Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice between EI (GC-MS) and ESI (LC-MS) dictates the type of spectral data obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-)
Energy Regime Hard (70 eV). Extensive fragmentation.[3][4]Soft. Minimal fragmentation.
Molecular Ion (

)
Weak or Absent (especially in free acids).Strong

(Deprotonated).
Structural Info High. Rich fingerprint for library search (NIST).Low. Requires MS/MS (CID) for fragments.
Sample State Gas phase (Requires volatility).Liquid phase (Solubility driven).
Key Artifacts Thermal degradation; Adsorption (tailing).Ion suppression; Dimer formation

.
Best For Identification of unknowns; Volatile fatty acids.High MW acids; Thermolabile compounds.
Expert Insight: The Ortho Effect in Aromatic Acids

In EI mode, aromatic acids (e.g., Benzoic Acid) show a distinct behavior known as the "Ortho Effect." If a substituent is ortho to the carboxylic group and contains a hydrogen, water is eliminated (


).
  • Benzoic Acid Spectrum:

    
     122 (
    
    
    
    ), 105 (
    
    
    ), 77 (
    
    
    ).
  • Application: This pattern distinguishes ortho isomers from meta or para isomers, which primarily lose OH (

    
    ).
    

Part 3: Derivatization Strategies (GC-MS Focus)

Direct injection of free carboxylic acids into GC-MS is prone to peak tailing and "ghost peaks" due to adsorption on active sites in the inlet liner and column. Derivatization is the standard solution.

Comparison of Derivatization Methods
MethodReagent ClassMechanismDiagnostic Ion (Aliphatic)ProsCons
Native (Free Acid) NoneN/A

60
No prep time.Poor peak shape; Column damage; No

.
Methylation (FAME)

-Methanol
Esterification

74
Robust; Excellent chromatography; Standard in food/lipid analysis.Time-consuming; Requires heating; Can hydrolyze.
Silylation (TMS) BSTFA + TMCSSilyl-Ether Formation

73 (TMS group) +

117
Fast (often room temp); Derivatizes alcohols/amines simultaneously.Moisture sensitive; Reagent peaks can interfere early in chromatogram.

Part 4: Experimental Protocols

Protocol A: Rapid Silylation (TMS Derivatives)

Best for: General screening of metabolic intermediates containing mixed functional groups (e.g., Lactic acid, Succinic acid).

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Workflow:

  • Dry: Evaporate 50

    
    L of sample extract to complete dryness under nitrogen. Critical: Any water will quench the reagent.
    
  • Reconstitute: Add 50

    
    L of Anhydrous Pyridine.
    
  • Derivatize: Add 50

    
    L of BSTFA + 1% TMCS.
    
  • Incubate: Cap and heat at 60°C for 30 minutes. (Room temp for 60 mins is acceptable for simple aliphatic acids).

  • Analyze: Inject 1

    
    L into GC-MS (Split 10:1).
    

Validation Check: Look for the


 73 peak (Trimethylsilyl group). If absent, moisture contamination occurred.
Protocol B: Fatty Acid Methyl Ester (FAME) Preparation

Best for: Lipid profiling, long-chain fatty acids (C12-C24).

Reagents:

  • 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Hexane (extraction solvent).

Workflow:

  • Combine: Add 2 mg of sample to a reaction vial.

  • Reagent Addition: Add 1 mL of

    
    -Methanol.
    
  • Heat: Seal and heat at 100°C for 60 minutes.

  • Quench: Cool to room temp. Add 1 mL of water to stop the reaction.

  • Extract: Add 1 mL of Hexane. Vortex vigorously for 30 seconds.

  • Separate: Allow layers to separate. The top hexane layer contains the FAMEs.

  • Analyze: Inject Hexane layer into GC-MS.

Part 5: Method Selection Decision Matrix

The following diagram guides the selection of the optimal ionization and preparation workflow based on analyte properties.

MethodSelection Start Start: Analyte Properties IsVolatile Is the Acid Volatile? Start->IsVolatile GC_Path GC-MS Required IsVolatile->GC_Path Yes (Short/Med Chain) LC_Path LC-MS Required IsVolatile->LC_Path No (High MW/Thermally Labile) Deriv_Check Derivatization Needed? GC_Path->Deriv_Check FAME Methylation (FAME) (Target: Lipids/Fatty Acids) Deriv_Check->FAME Lipids TMS Silylation (TMS) (Target: Mixed Polar Groups) Deriv_Check->TMS Metabolites Direct Direct Injection (Target: Short Chain Volatiles) Deriv_Check->Direct C2-C5 Acids (Special Column) ESI_Neg ESI Negative Mode (Target: High MW Acids) LC_Path->ESI_Neg

Figure 2: Decision matrix for selecting ionization and sample preparation methods for carboxylic acids.

References

  • NIST Mass Spectrometry Data Center. Benzoic Acid Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69.[6][7][8] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty Rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI negative mode mechanisms and ion suppression).

Sources

Infrared spectroscopy of carboxylic acids for functional group identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of small molecule drugs and organic intermediates, the carboxylic acid moiety (-COOH) presents a unique spectroscopic challenge due to its propensity for hydrogen bonding.[1] While Nuclear Magnetic Resonance (NMR) provides superior skeletal connectivity data, Fourier Transform Infrared Spectroscopy (FTIR) remains the industry gold standard for the rapid, unambiguous binary identification (Yes/No) of the carboxylic acid functional group.

This guide objectively compares FTIR against NMR and Raman spectroscopy, detailing the mechanistic behavior of the -COOH dimer and providing a validated Attenuated Total Reflectance (ATR) protocol for routine laboratory analysis.

Mechanistic Insight: The Carboxylic Acid "Fingerprint"

To interpret the data correctly, one must understand the physical state of the analyte. Unlike ketones or aldehydes, carboxylic acids rarely exist as isolated molecules in solid or neat liquid phases.

The Dimerization Effect

In standard laboratory conditions (solid state or concentrated solution), carboxylic acids form stable, cyclic dimers held together by strong double hydrogen bonds. This changes the vibrational force constants of the carbonyl and hydroxyl bonds.[2][3]

  • The "Beard" (O-H Stretch): The hydrogen bonding weakens the O-H bond, causing the absorption band to broaden significantly.[1] It typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹, often overlapping C-H stretching vibrations.[4][5] This broad, jagged shape is colloquially known as "the beard" and is the most distinct visual indicator of a carboxylic acid [1].

  • The Shift (C=O Stretch):

    • Monomer (Free): ~1760 cm⁻¹ (Rare, seen only in dilute non-polar solutions or gas phase).

    • Dimer (H-Bonded): ~1710 cm⁻¹ (Standard observation).[6][7] The H-bonding reduces the bond order of the carbonyl, lowering the frequency [2].[8]

Comparative Analysis: IR vs. NMR vs. Raman[9]

While IR is the primary tool for functional group verification, it is often used in concert with or compared against NMR and Raman. The following analysis guides the selection of the optimal technique based on sample constraints.

Table 1: Technical Comparison of Analytical Methods
FeatureFTIR (ATR) ¹H NMR Raman Spectroscopy
Primary Utility Functional Group ID (Dipole changes)Skeletal Connectivity & H-EnvironmentNon-polar backbones & Aqueous samples
-COOH Detection Excellent. Distinct broad O-H and strong C=O.Good but variable. Proton appears at 10-13 ppm but is exchangeable.Poor. O-H signal is very weak; C=O is visible but less diagnostic.
Sample Prep Minimal (Direct solid/liquid contact).High (Requires deuterated solvents).Minimal (Direct measurement).
Water Tolerance Low (Water O-H obscures sample).Moderate (D₂O exchange eliminates -COOH signal).High (Water is Raman inactive).
Destructive? No (Sample recoverable).No.No (Risk of burning dark samples).
Cost/Time Low / <1 Minute.High / 10-30 Minutes.Medium / <1 Minute.
Decision Matrix: Selecting the Right Modality

The following logic flow illustrates when to prioritize IR over other methods for carboxylic acid analysis.

DecisionMatrix Start Start: Identification of -COOH IsSampleAqueous Is the sample in water? Start->IsSampleAqueous NeedConnectivity Need skeletal structure? IsSampleAqueous->NeedConnectivity No (Solid/Organic Solv) Raman Select Raman Spectroscopy (Water transparent) IsSampleAqueous->Raman Yes NMR Select 1H/13C NMR (Connectivity data) NeedConnectivity->NMR Yes IR Select ATR-FTIR (Fastest Functional Group ID) NeedConnectivity->IR No (Confirmation only)

Figure 1: Decision workflow for selecting spectroscopic techniques based on sample matrix and analytical goals.

Experimental Protocol: ATR-FTIR Workflow

Modern drug development labs utilize Attenuated Total Reflectance (ATR) accessories (typically Diamond or ZnSe crystals) rather than traditional KBr pellets. ATR allows for the direct analysis of solids and liquids with zero preparation, reducing the risk of moisture absorption which can confuse the O-H region.

Validated Protocol for Solid Carboxylic Acids

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Parameters: 4 cm⁻¹ resolution, 16-32 scans.

  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

  • Background Acquisition: Collect an air background spectrum. Critical: This subtracts atmospheric CO₂ (doublet at ~2350 cm⁻¹) and water vapor.

  • Sample Loading: Place approximately 5-10 mg of the solid acid onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer ZnSe crystals (less concern with Diamond).

  • Acquisition: Collect the sample spectrum.

  • Post-Run Cleaning: Immediately remove the sample and clean the crystal with isopropanol to prevent corrosion of the metal puck surrounding the crystal.

Workflow Diagram

ATR_Workflow Step1 1. Clean Crystal (Isopropanol) Step2 2. Background Scan (Air) Step1->Step2 Step3 3. Load Sample (Direct Contact) Step2->Step3 Step4 4. Apply Pressure (High Contact) Step3->Step4 Step5 5. Acquire Data (16-32 Scans) Step4->Step5

Figure 2: Step-by-step ATR-FTIR operational workflow for solid sample analysis.

Data Interpretation & Troubleshooting

Successful identification relies on observing the specific correlation of bands outlined below.

Table 2: Diagnostic Frequency Ranges
Vibration ModeFrequency (cm⁻¹)Intensity/ShapeNotes
O-H Stretch 3300 – 2500 Strong, Very BroadThe "Beard."[2][5][6] Often overlaps C-H stretches (3000 cm⁻¹).
C=O Stretch 1760 – 1690 Strong, Sharp~1710 cm⁻¹ for dimers. ~1690 cm⁻¹ if conjugated (e.g., Benzoic acid) [3].
C-O Stretch 1320 – 1210 MediumUseful for confirmation, but less diagnostic than C=O.
O-H Bend 1440 – 1395 MediumIn-plane bending.
O-H Wag 950 – 910 Medium, BroadOut-of-plane bending.
Troubleshooting Common Issues
  • Issue: The C=O peak is split.

    • Cause: The sample may contain a mixture of monomer and dimer forms, or the acid has crystallized in a way that allows both environments. This is common in dilute solutions.

  • Issue: No broad O-H stretch, but C=O is present at ~1735 cm⁻¹.[4][5][9]

    • Diagnosis: The sample is likely an ester , not a carboxylic acid. The absence of the "beard" is the key differentiator.

  • Issue: C=O peak is shifted to ~1600-1550 cm⁻¹.

    • Diagnosis: The sample may be a carboxylate salt (COO⁻). Deprotonation removes the C=O double bond character, resonating between two C-O bonds and shifting the frequency significantly lower [4].

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Available at: [Link]

  • NIST. (n.d.). Acetic Acid Gas Phase IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative Guide: Structural Elucidation of CF3-Cyclobutane Derivatives via X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Fluoro-Cyclobutane" Shift

In modern medicinal chemistry, the 1-trifluoromethyl-cyclobutyl group has emerged as a superior bioisostere for the tert-butyl group. While it mimics the steric bulk of tert-butyl, it offers reduced lipophilicity (LogP modulation) and enhanced metabolic stability against oxidative clearance (e.g., CYP450).

However, the introduction of the cyclobutane ring introduces a critical structural challenge: Conformational Ambiguity. Unlike the rigid tert-butyl group, the cyclobutane ring possesses a "puckered" butterfly conformation that flips rapidly in solution.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy (1H/19F/NOESY) for resolving the stereochemistry of these derivatives. While NMR is the standard for high-throughput screening, experimental data confirms that SC-XRD is the only absolute method for determining the bioactive axial/equatorial preference of the CF3 group.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table summarizes the performance of the three primary structural elucidation methods for CF3-cyclobutane derivatives.

FeatureSC-XRD (Gold Standard) NMR (1H, 19F, NOESY) DFT Modeling
Stereochemical Certainty Absolute (100%) Inferential (Ambiguous due to ring flipping)Predictive (Dependent on basis set)
Conformational Output Discrete Minimum (Puckered state frozen)Time-Averaged (Planar equivalent)Calculated Minimum (Gas phase)
CF3 Orientation Directly observable (Axial vs. Equatorial)Inferred via J-coupling/NOECalculated energy difference
Sample Requirement Single Crystal (>0.05 mm)Solution (~1-5 mg)None (Computational)
Throughput Low (Days to Weeks)High (Minutes to Hours)Medium (Hours)
Key Limitation Requires crystalline solidCannot distinguish rapid conformer exchangeIgnores crystal packing forces
Critical Insight: The "Axial" Anomaly

Standard steric models predict bulky groups (like t-Bu) adopt the equatorial position to minimize 1,3-diaxial interactions. However, X-ray analysis of CF3-cyclobutanes frequently reveals a counter-intuitive preference for the axial position for the CF3 group.

  • NMR Blind Spot: In solution, the rapid "butterfly flip" averages the signals, often leading to incorrect assignment of the CF3 group as equatorial based on standard Karplus relationships.

  • X-ray Truth: Crystallographic data confirms the axial preference is stabilized by electronic effects (dipole minimization) and hyperconjugation, which are often invisible to standard NMR experiments.

Technical Deep Dive: The Physics of the Ring

To understand why X-ray is necessary, one must understand the specific geometry of the CF3-cyclobutane scaffold.

The Puckering Angle ( )

The cyclobutane ring is not planar.[1][2][3] It bends to relieve torsional strain.[1][2]

  • Planar: Torsional strain is maximal (eclipsed hydrogens).

  • Puckered: The ring bends by an angle

    
     (typically 158°–175°).[3][4]
    

In the solid state (X-ray), this angle is fixed. In solution (NMR), the molecule flips between two puckered conformers. If the energy barrier is low (<1.5 kcal/mol), NMR sees a flat average.

Disorder Management

The CF3 group is a spherical rotor. In X-ray datasets, the F atoms often appear "smeared" (rotational disorder).

  • Refinement Strategy: You cannot simply ignore this. High-quality publications require modeling this disorder (e.g., using AFIX 137 in SHELXL) to split the fluorine positions into two occupancies (e.g., 60:40).

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for choosing the correct analytical tool and the workflow for X-ray structure determination.

G Start Synthesis of CF3-Cyclobutane Derivative Solubility Is the compound Crystalline? Start->Solubility NMR Run 1H & 19F NMR + NOESY Solubility->NMR Yes/No Crystallize Initiate Crystallization Screen (Fluorophilic Protocol) Solubility->Crystallize If Solid Ambiguity Are NOE signals definitive? NMR->Ambiguity Assign Assign Stereochemistry (Tentative) Ambiguity->Assign Yes (Rare) Ambiguity->Crystallize No (Common) XRD SC-XRD Data Collection (100 K) Crystallize->XRD Refine Structure Refinement (Handle CF3 Disorder) XRD->Refine Final Absolute Configuration (Puckering & Axial/Eq) Refine->Final

Caption: Workflow for structural assignment. Note that NMR often leads to ambiguity due to ring flipping, necessitating the X-ray pathway.

Experimental Protocol: Crystallization & Data Collection

Growing single crystals of fluorinated cycloalkanes is challenging due to their high lipophilicity and "greasy" nature. Standard protocols often yield oils.

The "Fluorophilic" Crystallization Protocol

This protocol exploits the tendency of fluorine atoms to segregate or interact with specific solvents.

Materials:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Solvent B (Anti-Solvent): Hexane or Pentane.

  • Vessel: 4 mL glass vial inside a 20 mL scintillation vial.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5–10 mg of the CF3-cyclobutane derivative in the minimum amount of Solvent A (approx. 0.3 mL). Ensure the solution is clear.

  • Filtration: Filter the solution through a cotton plug into the inner 4 mL vial to remove dust nuclei.

  • Vapor Diffusion Setup: Place the open 4 mL vial inside the 20 mL vial.

  • Anti-Solvent Addition: Carefully add 3–5 mL of Solvent B (Hexane) into the outer vial (do not let it spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C (fridge). The hexane vapors will slowly diffuse into the DCM, lowering solubility gradually.

  • Observation: Check after 24–72 hours. Look for block-like crystals. Avoid needles (often indicate rapid precipitation).

Data Collection Parameters
  • Temperature: 100 K (Mandatory).

    • Reasoning: At room temperature, the CF3 group rotates freely, and the cyclobutane ring thermal motion is high. Cooling to 100 K freezes the CF3 rotation and locks the ring into its ground-state puckered conformation, allowing for precise determination of bond lengths and angles.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for reducing absorption, though Cu-K
    
    
    is acceptable for small organic molecules without heavy atoms.

Data Interpretation: What to Look For

When you receive the .cif file or the solved structure, verify these three parameters to ensure scientific validity:

  • C-C Ring Distance (d): In CF3-cyclobutanes, the trans-annular distance (C1–C3) is typically 2.1–2.2 Å .[3][4]

  • Puckering Angle (

    
    ):  Calculate the angle between the C1-C2-C4 and C2-C3-C4 planes. It should deviate from 180° (planar).
    
  • CF3 Rotational Orientation: Check if the fluorine atoms are staggered relative to the ring substituents. If they are eclipsed, suspect disorder modeling errors.

Conclusion

While NMR spectroscopy remains the workhorse for confirming chemical synthesis, it falls short in resolving the stereochemical subtleties of CF3-cyclobutane derivatives . The rapid conformational flipping of the puckered ring in solution masks the true thermodynamic preference of the CF3 group.

For drug development professionals, Single Crystal X-ray Diffraction is not just a confirmation tool; it is a requirement for understanding the precise 3D spatial arrangement (bioactive conformation) of these fluorinated bioisosteres. The observation that CF3 groups often prefer the axial position—contrary to steric intuition—can only be definitively proven via the crystallographic workflows outlined in this guide.

References

  • Mykhailiuk, P. K., et al. (2024).[5][6] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[6] Link

  • Mailyan, A. K., et al. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative Technical Dossier: Cyclobutane vs. Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cyclobutanecarboxylic Acid (CBCA) and Cyclopentanecarboxylic Acid (CPCA) . It is designed for medicinal chemists and process scientists selecting saturated ring scaffolds for drug discovery or optimization.

Executive Summary: The Bioisostere Decision Matrix

In modern drug design, the choice between a four-membered (cyclobutane) and five-membered (cyclopentane) ring is rarely arbitrary. It is a strategic decision balancing conformational restriction against metabolic liability and synthetic reactivity .

  • Cyclobutanecarboxylic Acid (CBCA) is the scaffold of choice when rigidity and vector orientation are paramount. Its puckered "butterfly" conformation locks substituents into distinct vectors, often used to mimic aromatic rings (bioisosterism) while increasing

    
     character.[1]
    
  • Cyclopentanecarboxylic Acid (CPCA) offers a "Goldilocks" zone of reactivity. It possesses significantly less ring strain than cyclobutane, offering higher thermal stability and a more flexible "envelope" conformation that can adapt to binding pockets, though often at the cost of lower metabolic stability compared to the rigid cyclobutane.

Quick Comparison Table
FeatureCyclobutanecarboxylic Acid (CBCA)Cyclopentanecarboxylic Acid (CPCA)
CAS Number 3721-95-73400-45-1
Ring Strain ~26.3 kcal/mol~6.2 kcal/mol
Dominant Conformation Puckered (Butterfly)Envelope / Half-Chair
Acidity (pKa) 4.784.99
Hybridization (Exocyclic) Increased s-character (

)
Standard (

)
Major Liability Ring opening under radical conditionsMetabolic oxidation (P450)

Fundamental Chemical Properties[2][3][4][5][6]

Ring Strain and Hybridization Effects

The reactivity difference between these two acids is fundamentally driven by ring strain .

  • Cyclobutane (CBCA): To relieve angle strain (ideal

    
     vs. geometric 
    
    
    
    ), the ring adopts a puckered conformation.[2] This forces the carbon atoms to rehybridize. The C-C bonds in the ring gain p-character (to accommodate tighter angles), forcing the exocyclic C-H and C-COOH bonds to gain s-character .
    • Consequence: Higher s-character correlates with higher electronegativity of the ring carbon.[3] This makes the carboxyl group of CBCA more acidic (pKa 4.78) than CPCA (pKa 4.99) or acyclic analogs.

  • Cyclopentane (CPCA): With bond angles near

    
    , CPCA is nearly free of angle strain but suffers from torsional strain (eclipsing hydrogens). It adopts an envelope shape to mitigate this.[2] The hybridization is closer to ideal 
    
    
    
    .
Steric Environment & Reactivity[4]
  • CBCA (The "Eclipsed" Fortress): Despite puckering, the hydrogens in cyclobutane are nearly eclipsed. This creates a "wall" of steric hindrance for incoming nucleophiles attacking the carbonyl carbon.

  • CPCA (The "Staggered" Envelope): The envelope conformation allows for better staggering of hydrogens. While the ring is larger, the immediate steric environment around the carbonyl is often more accessible in specific conformers compared to the rigid cyclobutane.

Reactivity Profile: Experimental Workflows

Esterification and Amidation (Nucleophilic Acyl Substitution)

In Fischer esterification or amide coupling, the rate-determining step is often the formation of the tetrahedral intermediate.

  • Observation: CBCA generally reacts slower than CPCA with bulky nucleophiles.

  • Mechanistic Reason: The transition state for CBCA requires converting the carbonyl carbon from

    
     to 
    
    
    
    . This increases non-bonded interactions with the already eclipsed ring hydrogens (torsional strain exacerbation). CPCA can adjust its envelope flap to accommodate the new steric bulk.
Protocol: Competitive Esterification Assay

To empirically determine the reactivity difference for your specific substrate, use this self-validating competition experiment.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask, dissolve 1.0 equiv of CBCA and 1.0 equiv of CPCA in anhydrous Methanol (

    
    ).
    
  • Internal Standard: Add 0.5 equiv of biphenyl or dodecane (non-reactive internal standard).

  • Catalyst: Add 0.1 equiv of

    
     or 
    
    
    
    -TsOH at
    
    
    .
  • Reaction: Warm to

    
     and stir.
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min. Quench immediately in saturated
    
    
    .
  • Analysis: Analyze via

    
     NMR. Monitor the appearance of methyl ester peaks:
    
    • CBCA-Me Ester: ~3.68 ppm (s, 3H)

    • CPCA-Me Ester: ~3.66 ppm (s, 3H)

    • Note: Shifts may vary; validate with pure standards first.

  • Calculation: Plot

    
     vs time. The slope ratio 
    
    
    
    defines the selectivity factor.
Decarboxylation and Radical Stability

This is the most critical differentiator for process safety and synthetic route design.

  • Hunsdiecker / Oxidative Decarboxylation:

    • CPCA: Proceed smoothly. The cyclopentyl radical is relatively stable and planarizes easily.

    • CBCA: High Risk. The cyclobutyl radical is highly unstable because a planar radical center (

      
      ) increases angle strain significantly (
      
      
      
      angle is far from the ideal
      
      
      for radicals).
    • Outcome: Attempting oxidative decarboxylation on CBCA often leads to ring-opening rearrangement products (e.g., formation of linear alkenes) rather than the desired cyclobutyl halide.

Visualizing the Reactivity Logic

The following diagram illustrates the decision pathway for selecting between these scaffolds based on chemical constraints.

Scaffold_Selection Start Start: Scaffold Selection Req_Rigidity Requirement: High Rigidity / Vector Control? Start->Req_Rigidity Req_Metab Requirement: Metabolic Stability? Req_Rigidity->Req_Metab No CBCA_Path Cyclobutanecarboxylic Acid (CBCA) Req_Rigidity->CBCA_Path Yes (Bioisostere for Phenyl) Req_Metab->CBCA_Path Yes (Avoids Oxidation) CPCA_Path Cyclopentanecarboxylic Acid (CPCA) Req_Metab->CPCA_Path No (Standard Linker) Prop_CBCA Properties: - pKa ~4.78 (More Acidic) - High Strain (~26 kcal/mol) - Puckered Conformation - Risk: Radical Ring Opening CBCA_Path->Prop_CBCA Prop_CPCA Properties: - pKa ~4.99 (Less Acidic) - Low Strain (~6 kcal/mol) - Envelope Conformation - Risk: CYP450 Oxidation CPCA_Path->Prop_CPCA

Figure 1: Decision logic for selecting between CBCA and CPCA based on medicinal chemistry requirements.

Application in Drug Design (Bioisosterism)[1][8][9]

The "Rising Star" of Cyclobutane

Cyclobutane is increasingly used to replace phenyl rings.

  • Why? It provides a rigid, linear vector similar to a para-substituted benzene but reduces lipophilicity (

    
    ) and increases solubility (
    
    
    
    ).
  • Example: In the development of HCV NS3 protease inhibitors (e.g., Boceprevir analogs), the cyclobutane moiety acts as a rigid spacer that positions the warhead correctly without the metabolic liability of an aromatic ring.

Cyclopentane as a Lipophilic Spacer

CPCA is often used when a "fatty" spacer is needed. It is more lipophilic than cyclobutane and mimics the volume of a proline or tetrahydrofuran ring. However, the ring carbons are prone to hydroxylation by Cytochrome P450 enzymes.

References

  • PubChem. (2024). Cyclopentanecarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Discusses strain energy of 26 kcal/mol for cyclobutane vs 6 kcal/mol for cyclopentane).
  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Retrieved from [Link]

Sources

Definitive Guide to ¹H NMR Analysis of Carboxylic Acid Protons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of structural elucidation, the carboxylic acid proton (-COOH) serves as a high-frequency beacon, typically resonating in the highly deshielded 10.0 – 13.0 ppm region. This guide compares the detection and behavior of this diagnostic signal against alternative labile protons (phenols, amides, alcohols) and analyzes its performance across different solvent systems.

Unlike rigid carbon-bound protons, the -COOH signal is dynamic. Its chemical shift is a "product" of its environment—heavily influenced by concentration, temperature, and solvent choice. This guide provides the mechanistic insight and experimental protocols necessary to turn this variability into a precise analytical tool.

Part 1: Mechanistic Foundation

Why 10-13 ppm?

The extreme downfield shift of the carboxylic acid proton is driven by two converging factors:

  • Inductive Deshielding: The high electronegativity of the adjacent oxygen atom pulls electron density away from the proton, exposing the nucleus to the external magnetic field.

  • Anisotropic Effect: The circulation of

    
    -electrons in the carbonyl (C=O) double bond creates an induced magnetic field that reinforces the external field at the proton's position.[1]
    
  • Hydrogen Bonding (The Dominant Factor): In non-polar solvents (e.g., CDCl

    
    ), carboxylic acids form stable cyclic dimers. This intense intermolecular hydrogen bonding further deshields the proton, pushing it past the standard aldehyde window (9-10 ppm) and into the 10-13 ppm range.
    

Part 2: Comparative Analysis

Comparison 1: Signal Specificity (COOH vs. Alternatives)

The -COOH proton must be distinguished from other low-field signals.[2][3]

FeatureCarboxylic Acid (-COOH) Aldehyde (-CHO) Phenol (Ar-OH) Amide (-CONHR)
Shift Range 10.0 – 13.0 ppm 9.0 – 10.0 ppm4.0 – 8.0 ppm (up to 12 ppm if H-bonded)5.0 – 9.0 ppm
Peak Shape Broad Singlet (usually)Sharp Singlet (or Doublet/Triplet)Broad SingletBroad (often broadens further with quadrupole N)
Exchange Rapid with D

O
No ExchangeRapid with D

O
Slow/Moderate with D

O
Coupling None (usually)Couples to

-protons (

Hz)
NoneCouples to adjacent alkyl groups
Comparison 2: Solvent System Performance

The choice of solvent acts as the "medium" that defines the signal's resolution.

Solvent SystemMechanism Performance Verdict
Chloroform-d (CDCl

)
Promotes Dimerization .Standard: Signal is concentration-dependent. High conc.

Downfield (dimer). Low conc.

Upfield (monomer). often appears as a very broad hump.[2][4]
DMSO-d

Promotes Solvent-Solute H-Bonding .Superior for Resolution: Disrupts dimers to form rigid Acid-DMSO complexes. Result: Sharper, distinct peaks that are less concentration-dependent.
Methanol-d

/ D

O
Promotes Ionization/Exchange .Diagnostic Erasure: The -COOH proton exchanges with deuterium (-COOD), rendering the signal NMR silent (HDO peak grows).

Part 3: Visualization & Logic

Workflow: Assigning Low-Field Signals

The following decision tree outlines the logical steps to confirm a carboxylic acid moiety when a signal appears > 9.0 ppm.

COOH_Assignment Start Signal Observed > 9.0 ppm Check_Mult Check Multiplicity Start->Check_Mult Sharp Sharp Singlet/Doublet Check_Mult->Sharp Sharp Broad Broad Singlet Check_Mult->Broad Broad Aldehyde Likely Aldehyde (Check HSQC/Coupling) Sharp->Aldehyde D2O_Test Perform D₂O Shake Broad->D2O_Test Persists Signal Persists D2O_Test->Persists Disappears Signal Disappears D2O_Test->Disappears Intra_HB Intramolecular H-Bond (Chelated Phenol/Enol) Persists->Intra_HB COOH_Conf Likely -COOH or Labile Phenol (Check 13C C=O ~170-180 ppm) Disappears->COOH_Conf

Caption: Logic flow for distinguishing carboxylic acid protons from aldehydes and hydrogen-bonded phenols.

Part 4: Experimental Protocols

Protocol A: The D₂O Exchange (Diagnostic Validation)

Purpose: To confirm the labile nature of the proton.[5] Causality: The huge excess of deuterium in D


O drives the equilibrium 

, effectively "erasing" the proton signal.[6][7]
  • Acquire Standard Spectrum: Run the sample in a non-protic solvent (CDCl

    
     or DMSO-d
    
    
    
    ).
  • Add D₂O: Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Mix: Cap the tube and shake vigorously for 10-15 seconds to ensure phase contact (D

    
    O is immiscible with CDCl
    
    
    
    ; shaking creates a temporary emulsion allowing exchange).
  • Re-acquire: Run the ¹H NMR again immediately.

  • Analysis:

    • Result: The signal at 10-13 ppm should vanish or significantly diminish.

    • Artifact: A new peak for HDO (approx. 4.7 ppm) will appear or grow in intensity.

Protocol B: Variable Temperature (VT) NMR

Purpose: To distinguish intermolecular H-bonding (Carboxylic Acids) from intramolecular H-bonding (Chelated Phenols). Causality: Increasing thermal energy breaks intermolecular hydrogen bonds (dimers), causing an upfield shift (lower ppm). Intramolecular bonds are more rigid and show minimal shift.

  • Setup: Dissolve sample in a high-boiling solvent (e.g., DMSO-d

    
     or Toluene-d
    
    
    
    ).
  • Baseline: Acquire spectrum at 298 K (25°C).

  • Heat: Increase probe temperature in 10-20 K increments (e.g., 313 K, 333 K).

  • Observe:

    • Carboxylic Acid: The peak will shift upfield (towards 0 ppm) and often sharpen as exchange rates increase.

    • Intramolecular H-bond: The peak position remains relatively static .

Protocol C: Trace Water Removal (Signal Sharpening)

Purpose: If the -COOH signal is too broad to integrate or detect.[3] Causality: Trace water facilitates rapid proton exchange, broadening the peak. Removing water slows exchange, sharpening the signal.

  • Drying: Filter the solvent through activated molecular sieves or basic alumina before dissolving the sample.

  • Acquisition: Run the spectrum in the dry solvent.

  • Result: The broad hump often resolves into a distinct, integrable singlet.

References

  • LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Cistola, D. P., et al. (1982).[9] Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research. Retrieved from [Link]

  • Nanalysis. (2020). To D2O or not to D2O? Retrieved from [Link]

  • Golubev, N. S., et al. (1996).[10] Evidence by NMR of Temperature-dependent Solvent Electric Field Effects on Proton Transfer. Zeitschrift für Physikalische Chemie. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Tert-butylcyclobutane-1-carboxylic acid

[1]

Executive Summary & Risk Profile

Compound: 1-Tert-butylcyclobutane-1-carboxylic acid CAS: 1510992-29-6 Physical State: White Solid (Powder/Crystalline)[1]

As researchers, we often treat carboxylic acid building blocks as routine reagents. However, the specific structural combination of a strained cyclobutane ring and a lipophilic tert-butyl group in this molecule necessitates a stricter safety protocol than standard acetic or benzoic acid derivatives.[1]

Critical Hazard Alert (GHS):

  • H318 (Causes Serious Eye Damage): Unlike simple irritants, this acid can cause irreversible corneal damage due to its pKa and lipophilicity, which facilitates tissue penetration.[1]

  • H302 (Harmful if Swallowed): Acute toxicity risk.[1][2][3]

  • H335 (Respiratory Irritation): Dust inhalation risk during weighing.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the matter (solid vs. solution). The following matrix validates protection levels based on permeation kinetics and physical state.

PPE ComponentPhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solution Handling (Reaction/Work-up)Scientific Rationale
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield Safety glasses are insufficient for H318 hazards.[1] Dust or splashes can bypass side shields.
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) or Solvent-SpecificNitrile is excellent for the solid acid but offers poor protection against common organic solvents (DCM, THF) used to dissolve it.[1]
Respiratory Fume Hood (Sash <18")Fume Hood (Sash <18")Primary containment is engineering control.[1] If hood unavailable, use P100/N95 respirator.[1]
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronAcidic solutions can degrade standard lab coat fibers over time; aprons prevent soak-through.[1]

Operational Protocol: The "Self-Validating" Workflow

This protocol is designed to mitigate risk through causality management —preventing the conditions that lead to exposure.[1]

Step 1: Pre-Weighing Preparation (Static Control)[1]
  • The Risk: Hydrophobic powders like this compound often carry high static charges, causing "particle jump" and aerosolization during spatula transfer.[1]

  • The Protocol:

    • Place an ionizing bar or antistatic gun inside the balance enclosure 30 seconds prior to opening the vial.[1]

    • Use a weighing funnel rather than weighing paper to prevent residual loss and dust generation during transfer to the reaction vessel.[1]

Step 2: Solubilization (The Critical Junction)[1]
  • The Risk: Exothermic heat of solution.[1] While mild for this acid, the strained cyclobutane ring adds potential energy.

  • The Protocol:

    • Add the solvent to the solid, not the reverse, to control the dissolution rate.

    • Glove Check: If using Dichloromethane (DCM) or Tetrahydrofuran (THF), standard nitrile gloves will degrade in <5 minutes.[1] Switch to laminate gloves or double-glove with frequent changes immediately upon solvent contact.[1]

Step 3: Reaction Monitoring & Quench[1]
  • The Risk: Pressure buildup.[1] Carboxylic acids can release CO₂ if treated with carbonates/bicarbonates during workup.

  • The Protocol:

    • Vent reaction vessels continuously if heating.

    • Quench slowly: When neutralizing excess acid with Sodium Bicarbonate, add dropwise at 0°C to manage foam/gas evolution.[1]

Emergency Response (Causality-Based)

IncidentImmediate ActionMechanism of Action
Eye Exposure Rinse for 15-20 mins (Diphoterine or Water).[1][4] Hold eyelids open.The lipophilic nature allows the acid to penetrate the corneal epithelium quickly. Immediate dilution is the only way to prevent permanent opacity.
Skin Contact Wash with soap/water.[1][2][4][5][6][7][8] Do not use organic solvents to wipe skin.[1]Solvents (acetone/ethanol) will dissolve the acid and carry it deeper into the dermal layers, worsening the burn.[1]
Spill (Solid) Cover with wet paper towel to prevent dust, then sweep.[1]Wetting prevents aerosolization (inhalation risk).[1]

Disposal & Decontamination[2][9]

  • Waste Stream: Segregate as Combustible Organic Acid Waste . Do not mix with oxidizers (Nitric acid/Peroxides) to avoid incompatible reactions.[1]

  • Container Prep: Triple rinse empty vials with acetone before glass disposal. The rinsate must go to the organic waste stream.

Visualized Safety Workflow

The following diagram illustrates the logical flow of safety decisions, prioritizing engineering controls over PPE.

SafetyProtocolcluster_PPEPPE SelectionStartStart: 1-Tert-butylcyclobutane-1-carboxylic acid HandlingRiskAssessRisk Assessment:H318 (Eye Damage)H302 (Oral Tox)Start->RiskAssessSolidPPESolid Handling:Nitrile Gloves + GogglesRiskAssess->SolidPPEIf SolidLiquidPPESolution Handling:Laminate Gloves + Face ShieldRiskAssess->LiquidPPEIf DissolvedEngineeringEngineering Control:Fume Hood (Sash <18")Antistatic DeviceSolidPPE->EngineeringLiquidPPE->EngineeringActionAction:Weighing & SolubilizationEngineering->ActionDisposalDisposal:Organic Acid Waste StreamAction->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the reagent.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 59618756, this compound.[1] Retrieved from [Link][1]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Acid Permeation Data). Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.